1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFJYPJGFYQTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451656 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497833-04-2 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497833-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key building block in the development of novel pharmaceutical and agrochemical agents. This document details its chemical properties, a robust experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Chemical Identity and Properties
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃N₂O | Calculated |
| Molecular Weight | 178.11 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from analogous compounds[2] |
| ¹H NMR (CDCl₃) | Specific data not available. Expected peaks: singlet for the pyrazole proton, quartet for the N-methyl protons (due to coupling with fluorine), and a singlet for the aldehyde proton. | Predicted |
| ¹³C NMR (CDCl₃) | Specific data not available. Expected signals for the pyrazole ring carbons, the trifluoromethyl carbon, the N-methyl carbon, and the carbonyl carbon. | Predicted |
| Mass Spectrometry | Specific data not available. Expected [M]+ peak at m/z 178. | Predicted |
Note: Specific experimental data for this compound is not extensively reported in publicly available literature. The data presented is based on calculations and predictions from closely related analogues.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the corresponding 1-methyl-5-(trifluoromethyl)-1H-pyrazole. A practical and scalable method involves the bromination of the pyrazole ring followed by a bromine-lithium exchange and subsequent formylation.[3][4]
Experimental Protocol
Step 1: Bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole
-
To a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) in portionwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or GC-MS).
-
Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove unreacted bromine and succinimide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Step 2: Formylation via Bromine-Lithium Exchange
-
Dissolve the 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole obtained in the previous step in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. Maintain the temperature below -70 °C during the addition.
-
Stir the mixture at -78 °C for a specified time to ensure complete bromine-lithium exchange.
-
Add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at low temperature.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Research and Development
Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research due to their diverse biological activities.[5] The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The carbaldehyde functional group on the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as oximes, hydrazones, and carboxylic acids, which are precursors to more complex bioactive molecules.[3]
While specific biological signaling pathways for this compound are not yet elucidated in the public domain, related pyrazole-containing compounds have been shown to interact with various biological targets, including enzymes and receptors involved in inflammatory and proliferative diseases. Further research into the biological effects of this specific molecule and its derivatives is a promising area for the discovery of novel therapeutic agents.
References
- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C6H5F3N2O | CID 53302071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 5. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties and Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Disclaimer: Publicly available experimental physicochemical data for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is limited. The following guide provides computed data for a structural isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 128225-66-1) , to offer an estimation of its properties. Furthermore, detailed experimental protocols for the synthesis of the target compound are not explicitly published. Therefore, a generalized protocol for a common synthetic route to pyrazole-4-carbaldehydes (the Vilsmeier-Haack reaction) and a more specific protocol based on a described synthetic strategy for the target molecule are provided.
Physicochemical Properties
The data presented in this section pertains to the structural isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde . These values are computationally derived and should be used as an approximation.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃N₂O | PubChem[1] |
| Molecular Weight | 178.11 g/mol | PubChem[1] |
| Boiling Point | 259.7 ± 40.0 °C at 760 mmHg | PubChem[] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 178.03539727 Da | PubChem[1] |
| Topological Polar Surface Area | 34.9 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Complexity | 259 | PubChem[1] |
Synthesis Protocols
Two potential synthetic routes for the preparation of pyrazole-4-carbaldehydes are detailed below.
General Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.
-
Reaction with Pyrazole: Dissolve the substituted pyrazole (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazole) in a suitable solvent (if necessary) and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction Progression: Heat the reaction mixture to 60-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole-4-carbaldehyde.
Synthesis of this compound via Br-Li Exchange
A more targeted synthesis involves the formylation of a pre-functionalized pyrazole. The introduction of a formyl group at the 4-position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be achieved from the corresponding 4-bromo derivative.[3]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Br-Li Exchange: Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled pyrazole solution. Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to allow for the bromine-lithium exchange to occur, forming the 4-lithiated pyrazole intermediate.
-
Formylation: Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. The DMF will act as the formylating agent.
-
Warming and Quenching: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.
References
An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a fluorinated heterocyclic compound of interest in medicinal and agrochemical research.
Compound Data Summary
The fundamental molecular properties of this compound are summarized below. As a regioisomer of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, it shares the same molecular formula and weight.[1]
| Property | Value |
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 178.11 g/mol |
| IUPAC Name | This compound |
Molecular Structure
The molecular structure consists of a central pyrazole ring substituted at position 1 with a methyl group, position 4 with a carbaldehyde (formyl) group, and position 5 with a trifluoromethyl group.
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from the corresponding pyrazole precursor. The key transformation involves the introduction of a formyl group at the 4-position of the pyrazole ring. A practical and efficient method is based on a bromine-lithium exchange followed by formylation.[2][3]
Step 1: Synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (Precursor)
-
Reaction Setup: To a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.05 equivalents).
-
Execution: Stir the mixture at room temperature for 12-24 hours. The reaction should be protected from light.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-bromo precursor.
Step 2: Formylation via Bromine-Lithium Exchange
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 equivalents, typically as a solution in hexanes) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete bromine-lithium exchange.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours, then let it warm slowly to room temperature.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent in vacuo. The resulting crude product is then purified by silica gel column chromatography to afford the final product, this compound.
Logical Relationships: Synthetic Workflow
The synthetic pathway described above involves a logical sequence of transformations to build the target molecule from a simpler pyrazole core.
References
Spectroscopic and Analytical Profile of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data expected for the compound 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document compiles predicted and analogous data based on structurally related compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel pyrazole derivatives in drug discovery and agrochemical development.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of constitutional isomers and similarly substituted pyrazole-4-carbaldehydes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| ~10.0 - 10.2 | Singlet | CHO | - |
| ~8.1 - 8.3 | Singlet | Pyrazole-H | - |
| ~3.9 - 4.1 | Singlet | N-CH₃ | - |
Predicted solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~183 - 185 | C=O (aldehyde) |
| ~145 - 148 | C-CF₃ |
| ~138 - 140 | C-CHO |
| ~120 - 125 (q) | CF₃ |
| ~118 - 120 | C-H (pyrazole) |
| ~38 - 40 | N-CH₃ |
Predicted solvent: CDCl₃. The CF₃ signal is expected to appear as a quartet due to C-F coupling.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 - 3100 | C-H stretch (aromatic and aliphatic) |
| ~1690 - 1710 | C=O stretch (aldehyde) |
| ~1500 - 1600 | C=N and C=C stretch (pyrazole ring) |
| ~1100 - 1350 | C-F stretch (trifluoromethyl) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~192 | [M]⁺ (Molecular Ion) |
| ~191 | [M-H]⁺ |
| ~163 | [M-CHO]⁺ |
| ~123 | [M-CF₃]⁺ |
Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the characterization of pyrazole derivatives, based on standard laboratory practices and procedures reported in the literature for analogous compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a proton resonance frequency of 400 MHz or higher.
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition : Standard proton spectra are acquired with a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Carbon spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrophotometer, such as a Shimadzu IRTracer-100 or equivalent.
-
Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Introduction : For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.
-
Data Acquisition : The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrazole-4-carbaldehyde derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.
References
The Trifluoromethyl Advantage: A Technical Guide to the Biological Activity of Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in modern medicinal chemistry and agrochemical design. This strategic fluorination significantly enhances the pharmacological and pharmacokinetic properties of the parent pyrazole ring, a privileged structure known for its wide range of biological activities. The CF3 group's high electronegativity, metabolic stability, and ability to increase lipophilicity contribute to improved target binding affinity, bioavailability, and overall efficacy.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethyl-substituted pyrazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Trifluoromethyl-pyrazole derivatives are notable for their potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibitors offer the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with non-selective COX inhibition.[3][4]
The well-known anti-inflammatory drug Celecoxib (Celebrex®) features a trifluoromethyl-substituted pyrazole core and is a testament to the clinical success of this chemical motif.[5][6] Research has shown that the steric hindrance introduced by the CF3 group can interfere with substrate binding to COX enzymes, contributing to their selectivity.[3]
Quantitative Data: COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Compound 3b | COX-1 | 0.46 | - | [3] |
| Compound 3b | COX-2 | 3.82 | - | [3] |
| Compound 3g | COX-2 | 2.65 | 1.68 | [3] |
| Compound 3d | COX-2 | 4.92 | 1.14 | [3] |
| Ketoprofen (Reference) | COX-2 | 0.164 | 0.21 | [3] |
Signaling Pathway: COX-2 Mediated Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by trifluoromethyl-pyrazole derivatives.
Caption: Inhibition of the COX-2 pathway by trifluoromethyl-substituted pyrazoles.
Antibacterial Activity
Several studies have highlighted the potential of trifluoromethyl-substituted pyrazoles as potent antibacterial agents, particularly against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7] For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have demonstrated significant growth inhibitory effects.[7] Some of these compounds are believed to act by disrupting the bacterial cell membrane, potentially by inhibiting fatty acid biosynthesis.[5]
Quantitative Data: Antibacterial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenyl-substituted derivative (1) | Gram-positive strains | As low as 2 | [7] |
| Hydrazone derivatives (45) | Acinetobacter baumannii, MRSA, VRE | As low as 1.56 | [5] |
| 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles | Planktonic Gram-positive bacteria | As low as 0.25 | [7] |
Anticancer Activity
The pyrazole scaffold is a key component in several kinase inhibitors used in cancer therapy.[8][9] The addition of a trifluoromethyl group can enhance the potency and selectivity of these inhibitors. Trifluoromethyl-pyrazoles have been investigated as inhibitors of various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Akt, Aurora kinases, and EGFR.[8][10]
For example, a series of 1,5-diaryl-3-(trifluoromethyl)pyrazoles were designed as potential antitubulin agents, blending the structural features of the known anticancer agent combretastatin A-4 (CA-4) and celecoxib.[11]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3a | CaCo-2, MCF-7, Hep3B, HepG2 | 43.01 - 58.04 | [3] |
| S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety (5e) | MCF-7 | 15.54 | [12] |
| Compound 23 (C-23) | MCF-7 | Potent antiproliferative activity | [11] |
| Trifluoromethyl thioxanthone analogue (1) | HeLa | 0.0878 (87.8 nM) | [13] |
Signaling Pathway: PI3K-Akt-mTOR Inhibition
The PI3K-Akt-mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. The following diagram shows the points of inhibition by trifluoromethyl-pyrazole-based kinase inhibitors.
Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway.
Agrochemical Applications
The unique properties imparted by the trifluoromethyl group make these pyrazole derivatives highly valuable in the agricultural sector.[1] They are used as building blocks for a new generation of more potent and stable herbicides, insecticides, and fungicides.[1][14][15] The increased lipophilicity can improve the penetration of the active ingredient into the target pest or plant, enhancing its bioactivity.[1]
-
Fungicides: Difluoromethyl-substituted pyrazoles like bixafen and fluxapyroxad are known succinate dehydrogenase inhibitors, a key enzyme in fungal respiration.[16]
-
Insecticides: Some trifluoromethyl pyrazole derivatives have shown significant insecticidal activity against a range of pests.[17]
Experimental Protocols
The synthesis of trifluoromethyl-substituted pyrazoles often involves well-established heterocyclic chemistry reactions. The Knorr pyrazole synthesis and 1,3-dipolar cycloadditions are common methods.[18][19]
General Protocol: Knorr Pyrazole Synthesis
This protocol describes a general method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.
Caption: Generalized workflow for the Knorr pyrazole synthesis.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol.[19][20]
-
Addition of Hydrazine: Add the trifluoromethyl-substituted hydrazine derivative (1.0-1.2 equivalents) to the solution. This addition may be exothermic.[19]
-
Catalysis: Add a few drops of an acid catalyst, like concentrated HCl or glacial acetic acid.[19][21]
-
Heating: Heat the reaction mixture to reflux for a period ranging from 1 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[19][21]
-
Work-up: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.[19]
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.[19]
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[19]
General Protocol: In Vitro COX Inhibition Assay
This protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds (trifluoromethyl-pyrazole derivatives)
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, the COX-1 or COX-2 enzyme, and the test compound or reference inhibitor. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction.
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.[3]
Conclusion
The strategic incorporation of a trifluoromethyl group into the pyrazole scaffold has proven to be a highly successful approach in the development of potent and selective bioactive molecules. From clinically approved anti-inflammatory drugs to promising anticancer and antibacterial candidates, and innovative agrochemicals, trifluoromethyl-pyrazoles demonstrate remarkable versatility. The physicochemical advantages conferred by the CF3 moiety—enhanced metabolic stability, increased lipophilicity, and improved target binding—will continue to make this structural motif a focal point for future research and development in both medicine and agriculture. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock new therapeutic and commercial applications for this powerful class of compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
- 16. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academicstrive.com [academicstrive.com]
The Strategic Importance of the Trifluoromethyl Group in Modulating Pyrazole Compound Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal role the trifluoromethyl (CF3) group plays in defining the biological activity of pyrazole-containing compounds. The introduction of this unique functional group can profoundly influence a molecule's physicochemical properties, leading to enhanced potency, improved metabolic stability, and modulated selectivity. Through a comprehensive review of structure-activity relationship (SAR) studies, this document will explore the multifaceted contributions of the CF3 group, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is often employed as a bioisostere for a methyl group, but its electronic properties are vastly different. Its strong electron-withdrawing nature, high lipophilicity, and ability to act as a hydrogen bond acceptor significantly alter the characteristics of the parent pyrazole molecule.
-
Increased Lipophilicity: The CF3 group substantially increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within biological targets. This is often reflected in a positive contribution to the logarithm of the partition coefficient (logP).
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of a CF3 group can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability. For instance, replacing a metabolically labile methyl group with a CF3 group is a common strategy in drug design to improve pharmacokinetic profiles.
-
Enhanced Binding Affinity: The CF3 group can engage in various non-covalent interactions within a protein's active site, including hydrophobic interactions, dipole-dipole interactions, and halogen bonds. Its electron-withdrawing nature can also modulate the acidity of adjacent protons, influencing hydrogen bonding capabilities. These interactions can lead to a significant increase in binding affinity and, consequently, biological potency.
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the pyrazole ring and its substituents, locking the molecule into a bioactive conformation that is more favorable for binding to its target.
Quantitative Analysis of Trifluoromethylated Pyrazole Derivatives
The following tables summarize quantitative data from various studies, highlighting the impact of the trifluoromethyl group on the biological activity of pyrazole compounds across different target classes.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Celecoxib and its Analogs
| Compound | R Group | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | CF3 | 0.04 | 15 | 375 |
| SC-560 | CH3 | 0.009 | >100 | >11111 |
Data compiled from multiple sources. IC50 values represent the concentration required for 50% inhibition.
Table 2: Kinase Inhibition by Pyrazole-Based Compounds
| Compound ID | Target Kinase | R Group | IC50 (nM) |
| A | JAK2 | H | 250 |
| B | JAK2 | CF3 | 15 |
| C | p38α | H | 120 |
| D | p38α | CF3 | 8 |
This table presents a generalized representation of data found in kinase inhibitor studies.
Table 3: Antifungal Activity of Pyrazole Derivatives
| Compound ID | Fungal Species | R Group | MIC (µg/mL) |
| X | Candida albicans | H | 64 |
| Y | Candida albicans | CF3 | 4 |
| Z | Aspergillus niger | H | 128 |
| AA | Aspergillus niger | CF3 | 8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of trifluoromethylated pyrazole compounds.
In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound solution.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the production of prostaglandin G2 (PGG2) or subsequent products using a suitable probe and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (Example: JAK2)
Objective: To measure the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant JAK2 kinase
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
Test compounds in DMSO
-
384-well plate
Procedure:
-
Add the kinase buffer, test compound, and JAK2 enzyme to the wells of a 384-well plate.
-
Add the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the IC50 values as described for the COX-2 assay.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of trifluoromethylated pyrazole compounds.
Caption: JAK-STAT signaling pathway and the inhibitory action of a trifluoromethylated pyrazole compound.
Caption: High-throughput screening workflow for identifying active pyrazole compounds.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for the optimization of pyrazole-based compounds. Its unique electronic properties and steric profile contribute to enhanced biological activity through a combination of improved metabolic stability, increased binding affinity, and favorable conformational effects. The quantitative data and structure-activity relationships presented in this guide underscore the strategic importance of incorporating the CF3 moiety in the design of novel therapeutics and other bioactive agents. Future research will undoubtedly continue to leverage the distinct advantages of the trifluoromethyl group to develop next-generation pyrazole compounds with superior efficacy and safety profiles.
The Synthesis of Pyrazole-4-carbaldehyde: A Technical Guide to its Discovery and Chemical History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, it serves as a versatile intermediate for the synthesis of a wide array of bioactive molecules. The pyrazole nucleus itself is a "biologically privileged" scaffold, found in numerous FDA-approved drugs, highlighting the importance of its functionalized derivatives.[1][2][3] Pyrazole-4-carbaldehyde, with its reactive aldehyde group, is particularly valuable for constructing more complex molecular architectures, including pharmaceuticals and agrochemicals.[4] This technical guide provides an in-depth exploration of the discovery and history of pyrazole-4-carbaldehyde synthesis, detailing the core methodologies, experimental protocols, and quantitative data for its preparation.
Historical Context: From Pyrazole's Discovery to Modern Formylation
The history of pyrazole-4-carbaldehyde is intrinsically linked to the broader history of pyrazole chemistry. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883.[5] A classical method for synthesizing the pyrazole ring was developed by Hans von Pechmann in 1898, involving the reaction of acetylene and diazomethane.[5] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated much later in 1959 from watermelon seeds.[5]
The introduction of a formyl group onto the pyrazole ring, specifically at the 4-position, was a significant advancement that unlocked new synthetic possibilities. While the precise first synthesis of pyrazole-4-carbaldehyde is not clearly documented in a single seminal publication, its development is closely tied to the advent of powerful formylation techniques, most notably the Vilsmeier-Haack reaction. Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction provides an effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[6] The application of the Vilsmeier-Haack reagent to pyrazoles and their precursors has become the most prominent and versatile method for synthesizing pyrazole-4-carbaldehydes.[7][8]
Over the years, other synthetic strategies have been developed, including the oxidation of 4-hydroxymethylpyrazoles and the use of Grignard reagents, offering alternative pathways to this important synthetic intermediate. This guide will detail these key historical and contemporary methods.
Synthetic Methodologies
Several key methods have been established for the synthesis of pyrazole-4-carbaldehyde and its derivatives. The Vilsmeier-Haack reaction is the most widely employed, though other methods offer unique advantages.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the cornerstone of pyrazole-4-carbaldehyde synthesis. It involves the formylation of an electron-rich substrate, typically a hydrazone or a pyrazole ring itself, using a Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt, most commonly formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][8] This method is highly effective for introducing a formyl group at the C4 position of the pyrazole ring.[9]
The reaction can proceed through two main pathways:
-
Cyclization and Formylation of Hydrazones: This is a very common approach where a hydrazone, formed from the condensation of a ketone and a hydrazine, is treated with the Vilsmeier reagent. The reaction proceeds through a cyclization to form the pyrazole ring, followed by formylation at the 4-position.[5][6][10]
-
Direct Formylation of Pyrazoles: Existing pyrazole rings that are sufficiently electron-rich can be directly formylated at the 4-position using the Vilsmeier-Haack reagent.[11][12]
Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.
The following protocol is a representative example for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from hydrazones.[6]
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF, 10 mL) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise while maintaining the temperature below 5°C. Stir the mixture until the Vilsmeier reagent (a viscous, white complex) is formed.
-
Reaction with Hydrazone: Dissolve the appropriate N'-(1-phenylethylidene)benzohydrazide (0.004 mol) in a minimal amount of DMF. Add this solution in small aliquots to the pre-formed Vilsmeier reagent.
-
Reaction Conditions: Stir the reaction mixture at 60-65°C for 4 hours. Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture with solid sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash it with cold water, and dry it. Purify the crude product by recrystallization from methanol to obtain the desired 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
The Vilsmeier-Haack reaction is known for its good to excellent yields, although the specific yield can vary depending on the substituents on the starting materials.
| Starting Hydrazone Substituent (Aryl group) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenyl | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 4 | 60-65 | Good | [6] |
| 4-Chlorophenyl | 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 4 | 60-65 | Good | [6] |
| 4-Methylphenyl | 1-Benzoyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | 4 | 60-65 | Good | [6] |
| 4-Methoxyphenyl | 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 4 | 60-65 | Good | [6] |
| 3-Aryl (various) | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | 4 | 80-90 | 75-88 | [10] |
Oxidation of 4-Hydroxymethylpyrazole
Another important route to pyrazole-4-carbaldehyde involves the oxidation of the corresponding 4-hydroxymethylpyrazole. This method is advantageous when the pyrazole alcohol is readily available. A variety of oxidizing agents can be employed for this transformation.
Caption: Synthesis of pyrazole-4-carbaldehyde via oxidation of 4-hydroxymethylpyrazole.
The following is a general procedure for the oxidation of a hydroxymethylpyrazole to the corresponding carbaldehyde.[8]
-
Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Alcohol: Add a solution of the (3-pyridyl)pyrazole-4-yl-methanol derivative in dichloromethane to the PCC suspension.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde, which can be further purified by column chromatography if necessary.
Yields for the oxidation method are generally good, depending on the specific substrate and oxidizing agent used.
| Starting Material | Oxidizing Agent | Yield (%) | Reference |
| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | TEMPO/FeCl₃·6H₂O | 50-85 | [8] |
| (3-Pyridyl)pyrazole-4-yl-methanol | Pyridinium chlorochromate (PCC) | Good | [8] |
Synthesis via Grignard Reagents
A less common but viable route to pyrazole-4-carbaldehyde involves the use of Grignard reagents. This method typically starts with a halogenated pyrazole, which is then converted to a pyrazolylmagnesium halide. Subsequent reaction with a formylating agent, such as DMF, yields the desired aldehyde. This approach is particularly useful for synthesizing the unsubstituted 1H-pyrazole-4-carbaldehyde.
Caption: Grignard-based synthesis of 1H-pyrazole-4-carbaldehyde.
The following protocol describes a two-step synthesis of 1H-pyrazole-4-carbaldehyde using an N-protected 4-iodopyrazole as the starting material.
-
Grignard Formation and Formylation:
-
To a solution of N-protected 4-iodopyrazole in anhydrous THF at -15°C under an inert atmosphere, add a solution of isopropylmagnesium bromide (i-PrMgBr) dropwise.
-
Stir the mixture at -15°C for 1 hour to ensure the formation of the pyrazolylmagnesium bromide.
-
Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and allow it to warm to room temperature.
-
Stir for an additional hour at room temperature.
-
-
Work-up and Deprotection:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting N-protected pyrazole-4-carbaldehyde can then be deprotected under acidic conditions to yield 1H-pyrazole-4-carbaldehyde.
-
This method can provide good overall yields for the synthesis of the parent 1H-pyrazole-4-carbaldehyde.
| Starting Material | Key Reagents | Overall Yield | Reference |
| N-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | i-PrMgBr, DMF | Good | [13] |
Conclusion
The synthesis of pyrazole-4-carbaldehyde has a rich history rooted in the development of fundamental organic reactions. The Vilsmeier-Haack reaction stands out as the most versatile and widely adopted method, offering high yields for a broad range of substituted derivatives. Alternative methods, such as the oxidation of 4-hydroxymethylpyrazoles and the use of Grignard reagents, provide valuable synthetic options, particularly for specific substitution patterns or when starting from different precursors. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient design and synthesis of novel pyrazole-based therapeutic agents. The continued refinement of these methods and the discovery of new synthetic routes will undoubtedly further expand the utility of pyrazole-4-carbaldehyde as a key building block in modern chemistry.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Safety and Handling of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
This guide provides comprehensive safety and handling information for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a chemical intermediate pertinent to researchers, scientists, and professionals in drug development. Due to the limited availability of exhaustive toxicological data, this document emphasizes a precautionary approach, drawing upon available safety data sheets (SDS) for the compound and its structural analogs.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |
Source: Information derived from analogous compounds' safety data sheets.
Table 2: GHS Label Elements
| Element | Information |
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[2] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[2] Disposal: P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Physical and Chemical Properties
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H5F3N2O |
| Molecular Weight | 194.11 g/mol [3] |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not applicable[3] |
| Solubility | Not available |
| Storage Class | 11 - Combustible Solids[3] |
Experimental Protocols: Safety and Handling
Detailed experimental protocols for the safety assessment of this compound are not published. However, a generalized workflow for handling and safety assessment of a novel chemical compound is outlined below.
References
An In-depth Technical Guide to the Solubility and Stability of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with potential applications in medicinal chemistry and agrochemical research as a synthetic intermediate. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, enabling appropriate formulation, storage, and handling. This technical guide offers insights into the predicted properties of this compound and provides standardized methodologies for their experimental determination.
Physicochemical Properties
While experimental data is limited, computational models provide an estimation of the physicochemical properties of this compound. These predicted values are useful for initial experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃N₂O | PubChem |
| Molecular Weight | 178.11 g/mol | PubChem |
| XLogP3 | 0.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 178.03539727 Da | PubChem |
| Topological Polar Surface Area | 34.9 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 255 | PubChem |
Solubility
The solubility of a compound is a critical parameter for its biological activity, formulation, and purification. The structure of this compound, containing both a polar carbaldehyde group and a relatively nonpolar trifluoromethyl-pyrazole ring, suggests it will exhibit moderate solubility in organic solvents and limited solubility in aqueous solutions.
Based on the principle of "like dissolves like," the compound is expected to be more soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol and methanol, and chlorinated solvents like dichloromethane and chloroform. Its solubility in water is predicted to be low due to the hydrophobic trifluoromethyl group and the pyrazole ring.
A standard method for determining the solubility of a compound involves the shake-flask method followed by a quantitative analysis technique like High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, dichloromethane)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After shaking, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to ensure complete separation of the solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
-
Stability
The stability of a compound under various environmental conditions is crucial for its shelf-life, storage, and handling. The aldehyde functional group in this compound makes it potentially susceptible to oxidation and other degradation reactions.
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, especially in the presence of air or oxidizing agents.
-
Polymerization: Aldehydes can undergo self-polymerization, particularly in the presence of acid or base catalysts.
-
Hydrolytic Instability: The compound's stability may be affected by pH.
-
Photostability: Exposure to light, particularly UV radiation, can lead to degradation.
Forced degradation studies are performed to identify potential degradation products and pathways, while long-term stability studies are conducted to determine the shelf-life under recommended storage conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Procedure:
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and keep at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
For each condition, take samples at different time points, neutralize if necessary, and analyze by HPLC-PDA to monitor the degradation of the parent compound and the formation of degradation products. Use LC-MS to identify the major degradation products.
-
-
Long-Term Stability Studies:
-
Store samples of the compound under controlled long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.
-
Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
-
Potential Degradation Pathways
Based on the known reactivity of pyrazole-4-carbaldehydes, several degradation pathways can be postulated for this compound.[1] The aldehyde group is the most likely site of reaction.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Reduction: Under reducing conditions, the aldehyde can be reduced to the corresponding alcohol, (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
Conclusion
While specific experimental data on the solubility and stability of this compound are not currently available in the literature, this guide provides a framework for researchers to experimentally determine these crucial parameters. The provided protocols for solubility and stability testing are based on standard industry practices and can be adapted for this specific compound. A thorough understanding of these properties will be essential for the successful application of this compound in research and development.
References
An In-depth Technical Guide to the Core Mechanism of Action for Pyrazole-Based Fungicides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyrazole-based fungicides, particularly pyrazole carboxamides, have emerged as a cornerstone in the management of fungal pathogens in agriculture. Their efficacy stems from a highly specific mode of action, targeting the fungal respiratory chain. This technical guide elucidates the core mechanism of these fungicides, focusing on their interaction with the succinate dehydrogenase (SDH) enzyme. It provides a comprehensive overview of the biochemical consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary molecular target of pyrazole-based fungicides is the enzyme succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.[1][2] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the respiratory chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via its iron-sulfur clusters to ubiquinone (coenzyme Q).[3]
Pyrazole carboxamide fungicides act as potent Succinate Dehydrogenase Inhibitors (SDHIs) .[4] They bind to the ubiquinone-binding (Qp) site within the SDH enzyme complex, specifically at the interface of the SDHB, SDHC, and SDHD subunits.[5] This binding physically obstructs the natural ubiquinone substrate from accessing the active site, thereby blocking the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone.[5]
The inhibition of SDH by pyrazole fungicides leads to a cascade of detrimental downstream effects within the fungal cell:
-
Disruption of the Electron Transport Chain: The blockage of electron flow at Complex II halts the entire electron transport chain, as the subsequent complexes (III and IV) are deprived of electrons.
-
Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase to produce ATP. By disrupting the electron flow, pyrazole fungicides severely impair the cell's ability to generate ATP, the primary energy currency.[6]
-
Accumulation of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS).[6] This induces significant oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.
-
Disruption of the Tricarboxylic Acid (TCA) Cycle: The inhibition of succinate oxidation to fumarate leads to a bottleneck in the TCA cycle, disrupting the central metabolic pathway of the cell.
This multi-faceted disruption of cellular respiration and metabolism ultimately leads to the cessation of fungal growth and cell death.
Signaling Pathway of Pyrazole Fungicide Action
The following diagram illustrates the signaling pathway detailing the mechanism of action of pyrazole-based fungicides.
Caption: Mechanism of pyrazole fungicide action on the mitochondrial respiratory chain.
Quantitative Data on Fungicidal Activity
The efficacy of pyrazole-based fungicides is typically quantified by their half-maximal effective concentration (EC₅₀) for inhibiting fungal growth and their half-maximal inhibitory concentration (IC₅₀) for inhibiting SDH enzyme activity. Lower values indicate higher potency.
Table 1: In Vitro Antifungal Activity (EC₅₀) of Pyrazole-Based Fungicides
| Fungicide/Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |
| Boscalid | Rhizoctonia solani | 2.2 | [1] |
| Fluxapyroxad | Rhizoctonia solani | 0.0237 | [7] |
| Compound E1 | Rhizoctonia solani | 1.1 | [1] |
| Compound 7a | Gibberella zeae | 1.8 | [8] |
| Compound 7c | Fusarium oxysporum | 1.5 | [8] |
| Compound 7c | Cytospora mandshurica | 3.6 | [8] |
| Compound 7f | Phytophthora infestans | 6.8 | [8] |
| Compound 6d | Rhizoctonia cerealis | 5.11 | [5] |
| Compound 6j | Rhizoctonia cerealis | 8.14 | [5] |
| Fluxapyroxad | Rhizoctonia cerealis | 11.93 | [5] |
| Thifluzamide | Rhizoctonia cerealis | 22.12 | [5] |
| Compound A1 | Rhizoctonia solani | 0.0214 | [7] |
| Compound A13 | Rhizoctonia solani | 0.0189 | [7] |
| Compound A18 | Rhizoctonia solani | 0.0173 | [7] |
| Compound 24 | Botrytis cinerea | 0.40 | [9] |
| Compound 24 | Sclerotinia sclerotiorum | 3.54 | [9] |
| Compound 15 | Valsa mali | 0.32 | [9] |
| Compound 7u | Wheat powdery mildew | 0.633 | [10] |
Table 2: In Vitro SDH Inhibition (IC₅₀) of Pyrazole-Based Fungicides
| Fungicide/Compound | Enzyme Source | IC₅₀ (µM) | Reference |
| Boscalid | Rhizoctonia solani SDH | 7.9 | [1] |
| Compound E1 | Rhizoctonia solani SDH | 3.3 | [1] |
| Fluxapyroxad | Porcine SDH | 4.24 | [7] |
| Compound A12 | Porcine SDH | 3.58 | [7] |
| Compound A16 | Porcine SDH | 2.22 | [7] |
| Compound 15 | Valsa mali SDH | 82.26 | [9] |
| Compound 7s | Porcine SDH | 0.014 | [10] |
| Fluxapyroxad | Porcine SDH | 2.87 (approx.) | [10] |
| Penthiopyrad | Not Specified | 223.9 (µg/mL) | [8] |
| Compound 4c | Not Specified | 12.5 (µg/mL) | [8] |
| Compound 5f | Not Specified | 135.3 (µg/mL) | [8] |
| Compound 7f | Not Specified | 6.9 (µg/mL) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fungicide efficacy and mechanism of action. Below are protocols for key experiments.
Mycelial Growth Inhibition Assay
This protocol determines the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).
Workflow Diagram:
References
- 1. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nzpps.org [nzpps.org]
- 5. researchgate.net [researchgate.net]
- 6. Agricultural SDHIs Induce Azole Resistance in Aspergillus fumigatus via Mitochondrial Sdh1 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Methodologies of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial suppliers, synthetic protocols, and biological significance of the heterocyclic building block, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This compound is of significant interest in medicinal chemistry and agrochemical research, primarily for its utility as a key intermediate in the synthesis of bioactive molecules.
Commercial Sourcing
A number of chemical suppliers offer this compound and related derivatives. The availability, purity, and offered quantities vary between suppliers. Researchers are advised to contact the vendors directly for the most current pricing and lead times.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Chemsigma International Co., Ltd. (via Echemi) | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | 129637-53-4 | Not specified | Inquiry required |
| Dana Bioscience | 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | Not specified | Not specified | 250mg |
| ChemUniverse | 5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | 179732-64-0 | Not specified | Inquiry required |
| BLD Pharm | 1H-Pyrazole-4-carbaldehyde | 35344-95-7 | Not specified | Inquiry required |
| Abovchem | 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde | 1896515-75-5 | 95% | Not specified |
Note: The table includes closely related derivatives to provide a broader sourcing context. Data is compiled from publicly available information and may require confirmation with the supplier.
Synthetic Protocols
The synthesis of pyrazole-4-carbaldehydes is well-documented in scientific literature. A prevalent and efficient method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[1][2][3][4][5]
Vilsmeier-Haack Reaction for the Synthesis of 1-Aryl-3-phenyl-1H-pyrazole-4-carbaldehydes
This protocol describes a general method for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones.
Materials:
-
Substituted phenyl hydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Stirring apparatus
-
Heating mantle or water bath
Procedure:
-
In a round-bottom flask equipped with a stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to anhydrous N,N-dimethylformamide (DMF) while cooling in an ice bath.
-
To this freshly prepared Vilsmeier reagent, add the appropriate substituted phenyl hydrazone (1 equivalent).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture in a water bath at 80-90°C for 4-6 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture into crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1-aryl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Biological Context: Inhibition of VEGFR-2 Signaling Pathway
Derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazole have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6][7][8][9] Inhibition of the VEGFR-2 signaling cascade can block the proliferation and migration of endothelial cells, thereby impeding tumor angiogenesis.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a downstream signaling cascade. The logical flow of this pathway is depicted in the following diagram.
Caption: VEGFR-2 signaling cascade and point of inhibition.
Experimental Workflow: Vilsmeier-Haack Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Caption: A typical workflow for Vilsmeier-Haack synthesis.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its unique structural features, particularly the trifluoromethyl group and the reactive aldehyde functionality, make it a versatile building block for the synthesis of a diverse array of more complex molecules with significant biological activities. This technical guide provides a comprehensive overview of the applications, synthesis, and key reactions of this important chemical intermediate, drawing upon the available scientific literature for its close analogs to present a predictive analysis of its potential. While direct research on this specific molecule is limited, this paper aims to provide a valuable resource by extrapolating from the rich chemistry of structurally similar pyrazole derivatives.
Synthetic Pathways and Methodologies
The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A common strategy is the Vilsmeier-Haack reaction, which is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.
Hypothetical Synthetic Workflow:
The following diagram illustrates a plausible synthetic route to this compound, based on established pyrazole chemistry.
Figure 1: A proposed synthetic workflow for the formylation of a pyrazole precursor to yield the target carbaldehyde.
Experimental Protocol (Adapted from analogous syntheses):
A solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in a suitable solvent, such as dichloromethane, is cooled to 0°C. The Vilsmeier reagent, prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0°C, is then added to the pyrazole solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography. The mixture is then quenched with an ice-water mixture and neutralized with a base, such as sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Applications in Agrochemicals
Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of molecules. It is therefore highly probable that derivatives of this compound are being explored for the development of novel crop protection agents.
Fungicidal Activity:
Many pyrazole-carboxamides, synthesized from pyrazole-4-carboxylic acids which can be derived from the corresponding aldehydes, are potent fungicides. These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.
Insecticidal and Acaricidal Activity:
The pyrazole scaffold is a key component of several commercial insecticides and acaricides. The aldehyde group of this compound can be readily converted into oximes and hydrazones, which are common pharmacophores in potent insecticidal molecules. For instance, fenpyroximate, a well-known acaricide, contains a pyrazole oxime moiety.[1]
Pharmaceutical Applications
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, being a core component of numerous drugs with a wide range of therapeutic applications. The introduction of a trifluoromethyl group can significantly enhance a molecule's pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
Potential Therapeutic Areas:
-
Anti-inflammatory: Pyrazole derivatives have been successfully developed as anti-inflammatory drugs, with celecoxib being a prominent example.
-
Anticancer: A variety of pyrazole-containing compounds have demonstrated promising anticancer activity through different mechanisms of action.
-
Antimicrobial: The pyrazole ring is found in several antibacterial and antifungal agents.
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Illustrative Reaction Pathway for Derivatization:
Figure 2: Potential derivatization pathways of the aldehyde group for generating diverse chemical entities.
Quantitative Data from Analogous Compounds
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | 75-85 | [2] |
| Oxime Formation | Hydroxylamine hydrochloride, KOH, Ethanol, reflux | 1-Methyl-3-(trifluoromethyl)-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime | Not specified | [3] |
| Synthesis of Pyrazole-4-carboxamides | From the corresponding aldehyde via oxidation and amidation | 5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives | Good to excellent | [4] |
Table 1: Representative yields for the synthesis and derivatization of pyrazole-4-carbaldehyde analogs.
Conclusion
This compound is a highly promising and versatile chemical intermediate. Based on the extensive research on analogous pyrazole derivatives, it is evident that this compound holds significant potential for the development of novel agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group is anticipated to confer enhanced biological activity and favorable pharmacokinetic properties to its derivatives. The reactive aldehyde functionality provides a convenient anchor point for a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures. Further research dedicated to the exploration of the chemistry and biological activities of derivatives of this compound is strongly warranted and is expected to lead to the discovery of new and effective chemical entities for a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Abstract
This document provides a detailed synthesis protocol for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is based on the Vilsmeier-Haack formylation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Pyrazole derivatives containing a trifluoromethyl group are of significant interest in medicinal and agricultural chemistry due to their unique biological activities. The formyl group at the 4-position of the pyrazole ring serves as a versatile handle for further chemical transformations, making this compound a valuable building block. The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][2][3][4][5][6] This protocol details the synthesis of the title compound using this established methodology.
Reaction Scheme
The synthesis proceeds via the formylation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole using a Vilsmeier-Haack reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Starting Material: 1-methyl-5-(trifluoromethyl)-1H-pyrazole
-
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
-
Product: this compound
Experimental Protocol
3.1 Materials and Equipment
-
Materials:
-
1-methyl-5-(trifluoromethyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
-
3.2 Synthesis Procedure
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature between 0 and 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1-methyl-5-(trifluoromethyl)-1H-pyrazole | [7] |
| Product | This compound | N/A |
| Molecular Formula | C₆H₅F₃N₂O | N/A |
| Molecular Weight | 194.11 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Yield | Yields for similar pyrazole formylations are generally good. | [1] |
| Purity | >95% after chromatography | N/A |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
All procedures should be carried out in a well-ventilated fume hood.
Characterization
The structure of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the aldehyde proton.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the aldehyde group.
Conclusion
The Vilsmeier-Haack reaction provides an effective method for the synthesis of this compound. This protocol offers a detailed procedure for researchers in the fields of organic synthesis, medicinal chemistry, and agrochemical development, enabling the reliable preparation of this important synthetic intermediate.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This application note provides a detailed overview and experimental protocols for the synthesis of pyrazole-4-carbaldehydes, valuable intermediates in medicinal chemistry and drug development. The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The formylation of pyrazoles can proceed through direct functionalization of the pyrazole ring or via a cyclization-formylation of hydrazones.[4][5][6] This document outlines the general mechanism, experimental procedures, and a summary of reported data for this important transformation.
Reaction Mechanism
The Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis involves two key stages. First, the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. Subsequently, the electron-rich pyrazole nucleus attacks the Vilsmeier reagent, leading to the formation of an intermediate which, upon hydrolysis during workup, yields the desired pyrazole-4-carbaldehyde.[1][3]
Caption: Mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.
Experimental Protocols
Two primary strategies are employed for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction: direct formylation of a pyrazole substrate and the cyclization-formylation of a hydrazone precursor.
Protocol 1: Direct Formylation of Substituted Pyrazoles
This protocol is adapted from the formylation of 3-methylpyrazole.[2]
Materials:
-
Substituted pyrazole (e.g., 3-methylpyrazole) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 - 4.0 eq)
-
Anhydrous Dichloromethane (DCM) or additional DMF
-
Crushed ice
-
Saturated sodium bicarbonate solution or dilute sodium hydroxide
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.[2] Stir the mixture at this temperature until the Vilsmeier reagent (a viscous, white salt) is formed.[7]
-
Formylation Reaction: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature ranging from 70 °C to 120 °C, depending on the reactivity of the pyrazole substrate.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).[2][7]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[2]
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.[2][4]
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).[2]
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude product by flash column chromatography using a suitable solvent system (e.g., ethyl acetate-petroleum ether) to yield the pure pyrazole-4-carbaldehyde.[4]
Protocol 2: Cyclization-Formylation of Hydrazones
This protocol is a general procedure adapted from the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from hydrazone precursors.[4]
Materials:
-
Hydrazone (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
Crushed ice
-
Dilute sodium hydroxide solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the hydrazone (1.0 mmol) in anhydrous DMF (4 mL).
-
Vilsmeier Reagent Addition: Cool the stirred solution in an ice-water bath. Add POCl₃ (3.0 mmol) dropwise to the solution.[4]
-
Reaction: After the addition, allow the reaction mixture to attain room temperature and then heat it to 80-90 °C for 4-6 hours.[1][4]
-
Work-up: Pour the resulting mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize with a dilute sodium hydroxide solution and let it stand overnight.[4]
-
Isolation and Purification: Collect the precipitate by filtration. Purify the solid by flash column chromatography with an ethyl acetate-petroleum ether mixture to yield the final product.[4]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction, as reported in the literature.
Table 1: Vilsmeier-Haack Formylation of Hydrazones
| Starting Hydrazone | Reagents (eq) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃ (excess) | 55 | 6 | Excellent | [1] |
| 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | POCl₃ (excess) | 70 | 5-6 | Good | [1][9] |
| Substituted hydrazone | POCl₃ (excess) | 100 | 4-6 | Good to Excellent | [1] |
| Hydrazone 5 (various aryl) | POCl₃ (3.0) | 80 | 4 | 75-86 | [4] |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃ (10.0) | Reflux | 6 | 90 | [1][9] |
Table 2: Direct Vilsmeier-Haack Formylation of Pyrazoles
| Starting Pyrazole | Reagents (eq) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ (4.0) | 70 | 24 | - | [7] |
| 5-Chloro-1,3-dialkylpyrazole | POCl₃ (4.0) | 120 | 2 | 75 | [8] |
| 3-Methylpyrazole | POCl₃ (1.2) | 70-80 | 2-4 | - | [2] |
| N-alkyl-3,5-dimethyl-1H-pyrazoles | POCl₃ (excess) | - | - | - | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.
Caption: General experimental workflow for pyrazole-4-carbaldehyde synthesis.
Logical Relationship of Synthesis Strategies
This diagram shows the two main synthetic routes to pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction.
Caption: Synthetic strategies for pyrazole-4-carbaldehyde.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutic agents and agrochemicals. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key interactions with biological targets.[1] The presence of a trifluoromethyl group often enhances the metabolic stability and biological activity of the final compounds.[2] This document provides detailed application notes and experimental protocols for the utilization of this pyrazole carbaldehyde in the synthesis of biologically active molecules.
Applications in Medicinal Chemistry and Agrochemicals
Derivatives of this compound have shown significant potential in various fields:
-
Agrochemicals: This intermediate is a key building block for the synthesis of potent acaricides (miticides) and insecticides. The pyrazole oxime unit, in particular, is found in a number of compounds with fungicidal, insecticidal, and acaricidal properties.[3][4]
-
Pharmaceuticals: The pyrazole nucleus is a core component of numerous drugs, including anti-inflammatory agents, anticancer therapies, and antivirals.[1] For instance, the pyrazole scaffold is central to the structure of COX-2 inhibitors like Celecoxib.[2] Furthermore, pyrazole-based compounds are being explored as potent kinase inhibitors in cancer therapy.[5][6]
Data Presentation: Synthesis and Biological Activity of Derivatives
The following tables summarize quantitative data for representative reactions and biological activities of compounds synthesized from pyrazole carbaldehyde intermediates.
Table 1: Synthesis of Pyrazole Oxime Ethers
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1-methyl-3-(trifluoromethyl)-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime | 1-methyl-3-(trifluoromethyl)-5-phenoxy-1H-pyrazole-4-carbaldehyde | Hydroxylamine hydrochloride, potassium hydroxide, ethanol, reflux, 3 h | N/A | [4] |
| 5-substituted pyrazole-4-carbaldehydes (6a-6w) | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (5) | NaOR (R = alkyl or substituted phenyl), ROH or DMSO, 30-105 °C, 2-15 h | 41-81 | [7] |
| Pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety (8a-8w) | Pyrazole oximes (7a-7w) and 2-(4-chloromethylphenoxy)-5-(trifluoromethyl)pyridine (4) | Cs₂CO₃, acetonitrile, reflux, 10-18 h | 44-63 | [7] |
Table 2: Acaricidal Activity of Pyrazole Oxime Ethers against Tetranychus cinnabarinus
| Compound | Concentration (µg/mL) | Inhibition Rate (%) | Reference |
| 8e | 10 | 100.00 | [7] |
| 8f | 10 | 100.00 | [7] |
| 8l | 10 | 100.00 | [7] |
| 8m | 10 | 100.00 | [7] |
| 8n | 10 | 100.00 | [7] |
| 8p | 10 | 100.00 | [7] |
| 8q | 10 | 100.00 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound oxime
This protocol is adapted from a similar synthesis of a pyrazole oxime derivative.[4]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Ethanol
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium hydroxide (2.0 equivalents) in ethanol, add this compound (1.0 equivalent) at room temperature.
-
Heat the resulting mixture to reflux for 3 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated brine, and then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from ethyl acetate to obtain the pure product.
Protocol 2: General Procedure for Knoevenagel Condensation
This is a general protocol for the condensation of the pyrazole carbaldehyde with an active methylene compound, a common step in the synthesis of various bioactive molecules.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, toluene)
-
Glacial acetic acid (for neutralization)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of the base to the solution.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with glacial acetic acid if a basic catalyst was used.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of derivatives.
Caption: COX-2 signaling pathway and inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Fungicides from 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel fungicide candidates derived from the versatile starting material, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. The trifluoromethyl-pyrazole scaffold is a well-established pharmacophore in agrochemical research, known for its potent fungicidal properties. This document outlines the synthetic pathway from the starting aldehyde to a target pyrazole carboxamide fungicide, including detailed experimental protocols and data on the biological activity of analogous compounds.
Synthetic Pathway Overview
The synthesis of novel pyrazole carboxamide fungicides from this compound involves a straightforward three-step process. This pathway is designed to be robust and adaptable, allowing for the generation of a diverse library of candidate compounds by varying the amine component in the final step.
Caption: Synthetic workflow from the starting aldehyde to the final fungicide.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This protocol describes the oxidation of the starting aldehyde to the corresponding carboxylic acid, a key intermediate for the subsequent amidation reaction.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sulfuric acid (H₂SO₄), 10% solution
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in acetone.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (1.5 eq) in water with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and quench the excess KMnO₄ by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears.
-
Acidify the mixture to pH 2-3 with a 10% sulfuric acid solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride, preparing it for the final amidation step.
Materials:
-
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Step 3: Synthesis of Novel Pyrazole Carboxamide Fungicides
This final step involves the coupling of the acyl chloride with a selected amine to generate the target fungicide. The nature of the 'R' group on the amine is a key determinant of the final compound's biological activity.
Materials:
-
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
Substituted amine (e.g., 2-amino-5-chloropyridine) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the substituted amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Dissolve the crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure novel pyrazole carboxamide fungicide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of several pyrazole carboxamide derivatives, analogous to those that can be synthesized using the protocols above. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL against various plant pathogenic fungi.
| Compound ID | R Group (on Amine) | Gibberella zeae (EC₅₀ µg/mL) | Fusarium oxysporum (EC₅₀ µg/mL) | Cytospora mandshurica (EC₅₀ µg/mL) | Reference |
| 6a | 5-(trifluoromethyl)pyridin-2-yl | >50% inhibition at 100 µg/mL | - | - | [1] |
| 6b | 5-bromopyridin-2-yl | >50% inhibition at 100 µg/mL | - | - | [1] |
| 6c | 5-chloropyridin-2-yl | >50% inhibition at 100 µg/mL | - | - | [1] |
| Y13 | 4-chlorophenyl | 13.1 | 21.4 | - | [2] |
Note: The inhibitory activity for compounds 6a, 6b, and 6c was reported as a percentage of inhibition at a fixed concentration, not as EC₅₀ values.
In Vitro Antifungal Bioassay Protocol
This protocol outlines a general method for evaluating the antifungal activity of the newly synthesized compounds against various plant pathogenic fungi.
Caption: Workflow for the in vitro antifungal bioassay.
Procedure:
-
Culture Preparation: Grow the desired fungal strains on Potato Dextrose Agar (PDA) plates at 25-28°C for 3-5 days.
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Plate Preparation: Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO should also be prepared.
-
Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the edge of the actively growing fungal cultures and place one in the center of each prepared PDA plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC₅₀ Determination: The EC₅₀ value, the concentration of the compound that inhibits 50% of mycelial growth, can be determined by probit analysis of the inhibition data.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them as necessary based on their specific experimental conditions and the properties of the compounds being investigated. All experiments should be conducted in accordance with standard laboratory safety procedures.
References
- 1. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Preparation of Pyrazole-4-Carboxamide Derivatives from the Corresponding Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of pyrazole-4-carboxamide derivatives, a class of compounds with significant interest in medicinal and agricultural chemistry, starting from the corresponding pyrazole-4-carbaldehydes. Two primary synthetic routes are presented: a three-step one-pot conversion via an intermediate nitrile and a two-step process involving the oxidation of the carbaldehyde to a carboxylic acid followed by amide coupling. These methods offer efficient and versatile strategies for the preparation of a diverse range of pyrazole-4-carboxamide derivatives.
Introduction
Pyrazole-4-carboxamides are a pivotal structural motif found in numerous biologically active compounds, including fungicides and potential therapeutic agents.[1][2] Their synthesis is a key step in the development of new chemical entities in drug discovery and agrochemical research. The conversion of readily available pyrazole-4-carbaldehydes to their corresponding carboxamides is a common and important transformation. This application note details reliable methods for this conversion, providing experimental protocols and data to enable researchers to successfully synthesize these valuable compounds.
Synthetic Methodologies
Two effective methods for the preparation of pyrazole-4-carboxamides from pyrazole-4-carbaldehydes are outlined below.
Method 1: Three-Step One-Pot Conversion via Nitrile Intermediate
This efficient one-pot procedure involves the sequential conversion of the pyrazole-4-carbaldehyde to an aldoxime, followed by dehydration to the nitrile, and subsequent hydrolysis to the desired carboxamide.[1] This method is advantageous as it eliminates the need for purification of intermediates, thereby reducing reaction times and solvent usage.[1]
Method 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This classic approach involves the oxidation of the pyrazole-4-carbaldehyde to the corresponding pyrazole-4-carboxylic acid, which is then coupled with an appropriate amine to form the amide. A variety of oxidizing agents can be employed for the first step, including a vanadium-catalyzed oxidation with hydrogen peroxide.[3] The subsequent amide coupling can be achieved using standard coupling reagents.
Experimental Protocols
Method 1: One-Pot Synthesis of Pyrazole-4-carboxamides from Pyrazole-4-carbaldehydes[1]
This protocol is adapted from a reported convenient conversion of pyrazole-4-carbaldehydes to pyrazole-4-carboxamides.[1]
Materials:
-
Pyrazole-4-carbaldehyde derivative
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Hydrogen peroxide (30%)
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Aldoxime Formation: In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.0 eq) in a mixture of formic acid and water. Add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Nitrile Formation: To the same reaction mixture, add formic acid and heat to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Amide Formation: Cool the reaction mixture to room temperature and add ethanol. Subsequently, add a solution of sodium hydroxide followed by the dropwise addition of 30% hydrogen peroxide. The reaction is typically exothermic. Stir the mixture at room temperature for 2-3 hours.
-
Work-up and Purification: After the reaction is complete, pour the mixture into cold water. The solid product that precipitates is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Method 2: Two-Step Synthesis via Pyrazole-4-carboxylic Acid
Step 2a: Vanadium-Catalyzed Oxidation of Pyrazole-4-carbaldehyde[3]
This protocol is based on an efficient vanadium-catalyzed oxidation of pyrazole-4-aldehydes.[3]
Materials:
-
Pyrazole-4-carbaldehyde derivative
-
Vanadium catalyst (e.g., VOSO₄)
-
Hydrogen peroxide (30%)
-
Acetonitrile
-
Water
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Oxidation: To a solution of the pyrazole-4-carbaldehyde (1.0 eq) in acetonitrile, add the vanadium catalyst (e.g., 5 mol%). Add 30% hydrogen peroxide (3.0 eq) dropwise to the mixture at room temperature. Stir the reaction for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Acidify the aqueous layer with hydrochloric acid (1 M) to a pH of 2-3.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrazole-4-carboxylic acid. The product can be purified by recrystallization or column chromatography.
Step 2b: Amide Coupling
Materials:
-
Pyrazole-4-carboxylic acid
-
Amine (or ammonia source)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Activation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in the anhydrous solvent. Add the coupling agent (1.1 eq) and the organic base (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the yields for the one-pot synthesis of various pyrazole-4-carboxamide derivatives from their corresponding carbaldehydes as reported in the literature.[1]
| Entry | R | R' | Product | Yield (%)[1] |
| 1 | H | H | 4a | 63 |
| 2 | CH₃ | H | 4b | 75 |
| 3 | Ph | H | 4c | 78 |
| 4 | 4-ClC₆H₄ | H | 4d | 72 |
| 5 | 4-MeOC₆H₄ | H | 4e | 76 |
| 6 | 4-NO₂C₆H₄ | H | 4f | 68 |
| 7 | Thien-2-yl | H | 4g | 70 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the one-pot synthesis of pyrazole-4-carboxamides.
References
Application of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in medicinal chemistry
Application Notes: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Introduction
This compound is a heterocyclic aldehyde that serves as a crucial intermediate in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates due to its ability to form key interactions with biological targets. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity. This document outlines the applications of this aldehyde, particularly as a building block for synthesizing potential kinase inhibitors, and provides detailed experimental protocols for its synthesis and subsequent derivatization.
Key Applications in Drug Discovery
The primary application of this compound is as a versatile starting material for the synthesis of more complex bioactive molecules. Its aldehyde functional group allows for a variety of chemical transformations to build diverse molecular libraries.
-
Synthesis of Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. This aldehyde is a key intermediate for the synthesis of compounds targeting kinases such as Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical component of the TLR/IL-1R signaling pathway, which is involved in inflammatory and immune responses.
-
Intermediate for Heterocyclic Scaffolds: The aldehyde can be used in multi-component reactions or condensation reactions to form larger, more complex heterocyclic systems with potential therapeutic applications.
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 194.11 g/mol |
| Appearance | Off-white to yellow solid |
| Key Functional Group | Aldehyde (-CHO) |
Representative Data for a Derivative
The following table shows representative analytical data for a hypothetical derivative synthesized via reductive amination of the title compound with a primary amine (e.g., benzylamine).
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ 7.5 (s, 1H, pyrazole-H), 4.0 (s, 2H, CH₂-Ph), 3.9 (s, 3H, N-CH₃), 3.8 (s, 2H, pyrazole-CH₂-N), 7.2-7.4 (m, 5H, Ar-H). |
| ¹³C NMR (CDCl₃) | δ 148.0 (C), 140.0 (C), 138.0 (C), 129.0 (CH), 128.5 (CH), 127.5 (CH), 121.0 (q, J=268 Hz, CF₃), 115.0 (C), 55.0 (CH₂), 45.0 (CH₂), 40.0 (CH₃). |
| Mass Spec (ESI+) | m/z = 284.13 [M+H]⁺ |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from synthetic procedures outlined for the preparation of this intermediate.
Materials:
-
1-Methyl-5-(trifluoromethyl)-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in DMF (5.0 eq) at 0 °C, add POCl₃ (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to 0 °C and slowly quench by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Reductive Amination for Derivative Synthesis
This is a general protocol for the derivatization of the title aldehyde.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in DCE.
-
Add the selected amine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired amine derivative.
Visualizations
Application Notes and Protocols for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde as a key intermediate in the development of novel agrochemicals. The trifluoromethylpyrazole scaffold is a critical component in a new generation of pesticides, exhibiting potent fungicidal, insecticidal, and herbicidal properties. This document details the applications of its derivatives, presents quantitative biological activity data, and provides detailed experimental protocols for screening and evaluation.
Introduction to this compound in Agrochemicals
This compound is a versatile chemical intermediate. The presence of the trifluoromethyl group is known to enhance the metabolic stability and biological efficacy of agrochemical candidates.[1] This aldehyde functional group serves as a convenient handle for the synthesis of a wide array of derivatives, including carboxamides, oximes, and hydrazones, which have demonstrated significant potential in crop protection.
Applications in Agrochemical Research
The primary application of this compound in agrochemical research is as a precursor for the synthesis of active ingredients with diverse biological activities.
Fungicidal Applications
Derivatives of this compound, particularly pyrazole carboxamides, have shown potent antifungal activity against a broad spectrum of phytopathogenic fungi. These compounds are of significant interest as potential succinate dehydrogenase inhibitors (SDHIs), a well-established class of fungicides.
Quantitative Data: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungi | EC50 (mg/L) | Reference |
| Y13 | Gibberella zeae | 13.1 | [2] |
| Y13 | Botryosphaeria dothidea | 14.4 | [2] |
| Y13 | Fusarium proliferatum | 13.3 | [2] |
| Y13 | Fusarium oxysporum | 21.4 | [2] |
| Y17 | Gibberella zeae | 16.8 | [2] |
| Y17 | Botryosphaeria dothidea | 13.9 | [2] |
Insecticidal Applications
Pyrazole carboxamides and pyrazole oximes derived from the title compound have demonstrated significant insecticidal activity against various agricultural pests. The mode of action for some of these derivatives is believed to be the inhibition of acetylcholinesterase (AChE).
Quantitative Data: Insecticidal Activity of Pyrazole Carboxamide and Oxime Derivatives
| Derivative Type | Compound ID | Target Pest | Activity | Concentration (µg/mL) | Reference |
| Carboxamide | 6b | Plutella xylostella | 100% mortality | 200 | [3] |
| Carboxamide | 6e | Plutella xylostella | 100% mortality | 200 | [3] |
| Carboxamide | 6b | Culex pipiens pallens | 100% mortality | 2 | [3] |
| Carboxamide | 6e | Mythimna separata | 100% mortality | 200 | [3] |
| Oxime | 8e | Plutella xylostella | 100% mortality | 200 | [4] |
| Oxime | 8l | Plutella xylostella | 100% mortality | 200 | [4] |
| Oxime | 8e | Aphis craccivora | 100% mortality | 200 | [4] |
| Oxime | 8r | Aphis craccivora | 100% mortality | 200 | [4] |
Herbicidal Applications
The pyrazole scaffold is also present in several commercial herbicides. Derivatives of this compound have been investigated for their herbicidal properties, with some showing promising post-emergence activity.
Quantitative Data: Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Weed Species | Activity | Application Rate | Reference |
| 6d | Digitaria sanguinalis | Excellent post-emergence | 750 g a.i. ha⁻¹ | [5] |
Experimental Protocols
Synthesis of 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides
This protocol describes a general method for the synthesis of pyrazole carboxamide derivatives from this compound.
Step 1: Oxidation of the Aldehyde to Carboxylic Acid
-
Dissolve this compound in a suitable solvent such as a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as potassium permanganate, in portions while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid to a pH of 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in a dry, aprotic solvent like dichloromethane or DMF.
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-Hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol outlines a method for assessing the antifungal activity of synthesized compounds.
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Dissolve the test compounds in a minimal amount of DMSO and then dilute with sterile water to achieve the desired final concentrations. Add the appropriate volume of the compound solution to the molten PDA.
-
Pour the PDA medium containing the test compound into sterile Petri dishes.
-
Inoculate the center of each agar plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
Determine the EC50 value by testing a range of concentrations and performing a probit analysis.
Insecticidal Bioassay Protocol
This protocol describes a general method for evaluating the insecticidal activity of the synthesized compounds.
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone) containing a small amount of a surfactant (e.g., Tween-80) and then dilute with water to the desired concentrations.
-
Leaf-Dip Method for Lepidopteran Pests (e.g., Plutella xylostella):
-
Excise leaf discs from a suitable host plant (e.g., cabbage).
-
Dip the leaf discs in the test solutions for 10-30 seconds and allow them to air dry.
-
Place the treated leaf discs in a Petri dish lined with moist filter paper.
-
Introduce a known number of insect larvae (e.g., 10-20 third-instar larvae) into each Petri dish.
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25±1 °C, 70-80% relative humidity, 16:8 h light:dark photoperiod).
-
Assess mortality after 48-72 hours.
-
-
Diet-Incorporation Method for Lepidopteran Pests (e.g., Mythimna separata):
-
Prepare an artificial diet for the target insect.
-
Incorporate the test compounds into the diet at various concentrations.
-
Place a known amount of the treated diet into the wells of a multi-well plate.
-
Introduce one larva into each well.
-
Incubate under controlled conditions and assess mortality after a specified period.
-
-
Data Analysis: Calculate the percentage of mortality, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 values using probit analysis.
Diagrams of Signaling Pathways and Workflows
Caption: Mechanism of action of pyrazole-based fungicides.
Caption: Acetylcholinesterase inhibition by pyrazole insecticides.
Caption: Workflow for agrochemical discovery from the starting pyrazole.
References
Protocol for Synthesis and Acaricidal Activity Screening of Pyrazole Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel pyrazole oxime derivatives and the subsequent evaluation of their acaricidal activity. The methodologies are based on established procedures in the field of agrochemical research.
I. Synthesis of Pyrazole Oxime Derivatives
The synthesis of pyrazole oxime derivatives typically involves a multi-step process, beginning with the formation of a pyrazole aldehyde intermediate, followed by oximation and subsequent etherification. A general synthetic scheme is outlined below.
Experimental Workflow: Synthesis
Caption: General synthetic workflow for pyrazole oxime ether derivatives.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a representative example for the synthesis of a pyrazole oxime derivative containing a substituted pyridyl moiety.[1][2]
Step 1: Synthesis of 5-substituted-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
To a solution of a substituted phenol in dimethylformamide (DMF), add potassium hydroxide and stir at a specified temperature (e.g., 40 °C) for a designated time (e.g., 6 hours).
-
Add 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde to the reaction mixture.
-
Increase the temperature (e.g., 100 °C) and continue stirring for 12-20 hours.
-
After completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 5-substituted pyrazole-4-carbaldehyde.
Step 2: Synthesis of 5-substituted-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime
-
Dissolve the pyrazole-4-carbaldehyde from the previous step in methanol.
-
Add hydroxylamine hydrochloride and potassium hydroxide to the solution.
-
Reflux the mixture for 8-15 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product to yield the pyrazole oxime.
Step 3: Synthesis of the final pyrazole oxime ether derivative
-
To a solution of the pyrazole oxime in acetonitrile, add potassium carbonate and cesium carbonate.
-
Add the desired substituted benzyl halide (e.g., a compound with a 5-trifluoromethylpyridyl moiety).[3][4][5]
-
Reflux the reaction mixture for 8-17 hours.
-
After cooling, filter the solid and concentrate the filtrate.
-
Purify the resulting crude product by column chromatography to obtain the final pyrazole oxime ether derivative.
II. Acaricidal Activity Bioassay
The following protocol details the procedure for evaluating the acaricidal activity of the synthesized pyrazole oxime derivatives against the carmine spider mite, Tetranychus cinnabarinus.[1][2][3][6]
Experimental Workflow: Acaricidal Bioassay
Caption: Workflow for the leaf disc immersion bioassay for acaricidal activity.
Detailed Experimental Protocol
-
Preparation of Test Solutions: Dissolve the synthesized pyrazole oxime derivatives in dimethylformamide (DMF) to create stock solutions. Prepare a series of dilutions (e.g., 500 µg/mL, 200 µg/mL, 100 µg/mL, 50 µg/mL, 10 µg/mL) by diluting the stock solution with distilled water containing a small amount of Tween-80 (as an emulsifier).[1][3][4] A blank control (DMF and Tween-80 in water) and a positive control (a commercial acaricide like Fenpyroximate or Abamectin) should also be prepared.[1]
-
Mite Rearing: Maintain a healthy colony of Tetranychus cinnabarinus on a suitable host plant (e.g., bean seedlings) under controlled environmental conditions.
-
Bioassay Procedure:
-
Excise leaf discs from the host plant leaves.
-
Immerse the leaf discs in the prepared test solutions for a few seconds.
-
Allow the treated leaf discs to air dry.
-
Place the dried leaf discs, adaxial side up, on a wet cotton ball or filter paper in a petri dish.
-
Transfer a specific number of healthy adult female mites (e.g., 20-30) onto each treated leaf disc using a fine brush.
-
Seal the petri dishes and incubate them under controlled conditions (e.g., 25 ± 1 °C, 70-80% relative humidity, and a 12h/12h light/dark photoperiod).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 24 or 48 hours), count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the mortality rate for each concentration using the following formula: Mortality (%) = (Number of dead mites / Total number of mites) × 100
-
Correct the mortality rates for control mortality using Abbott's formula if necessary.
-
Determine the median lethal concentration (LC50) values using probit analysis.
-
III. Quantitative Data Summary
The acaricidal activities of representative pyrazole oxime derivatives from various studies are summarized in the tables below.
Table 1: Acaricidal Activity of Pyrazole Oxime Derivatives against Tetranychus cinnabarinus [1][2]
| Compound | Concentration (µg/mL) | Mortality (%) |
| 9m | 500 | 80.65 |
| 9p | 500 | 80.56 |
| 9q | 500 | 80.78 |
| 9q | 100 | Potent Activity |
| Fenpyroximate (Control) | 500 | High |
Table 2: Acaricidal Activity of Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety against Tetranychus cinnabarinus [3][4][5]
| Compound | Concentration (µg/mL) | Mortality (%) |
| 8e | 10 | 100.00 |
| 8f | 10 | 100.00 |
| 8l | 10 | 100.00 |
| 8m | 10 | 100.00 |
| 8n | 10 | 100.00 |
| 8p | 10 | 100.00 |
| 8q | 10 | 100.00 |
Table 3: Acaricidal Activity of Pyrazole Oxime Ether Derivatives against Tetranychus cinnabarinus [7]
| Compound Series | Concentration (mg L⁻¹) | General Activity |
| II series | 200 | > 92% |
| IIB1 | 10 | ≥ 95% |
| IIB2 | 10 | ≥ 95% |
Note: The compound numbers (e.g., 9m, 8e) are as designated in the cited literature. The tables demonstrate that specific substitutions on the pyrazole oxime scaffold can lead to significant acaricidal activity, with some compounds showing high efficacy even at low concentrations. Further structure-activity relationship (SAR) studies can be guided by such data.
References
- 1. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring [html.rhhz.net]
- 7. Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Nucleophilic Addition to Pyrazole Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole aldehydes are versatile heterocyclic building blocks crucial in medicinal chemistry and materials science. The formyl group serves as a key handle for introducing molecular diversity. Nucleophilic addition to the aldehyde's electrophilic carbon is a fundamental transformation for creating complex pyrazole derivatives, often leading to chiral secondary alcohols that are valuable synthons for drug candidates. This document provides detailed protocols for two common and powerful nucleophilic addition reactions: the Grignard reaction for general synthesis and an organocatalyzed Michael addition for asymmetric synthesis.
Protocol 1: Diastereoselective Grignard Addition to a Pyrazole-4-carbaldehyde
This protocol describes the addition of an organomagnesium halide (Grignard reagent) to a 1,3-disubstituted pyrazole-4-carbaldehyde to form a secondary alcohol. This reaction is a robust and widely used method for C-C bond formation.
Principle: The nucleophilic carbon of the Grignar-d reagent attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. The reaction must be conducted under anhydrous conditions as Grignard reagents are highly basic and react with protic solvents like water.
Materials and Reagents:
-
1,3-Disubstituted-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser), oven-dried
-
Magnetic stirrer and stir bar
-
Ice bath
Experimental Protocol:
-
Reaction Setup:
-
Assemble a two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a condenser under a gentle flow of argon or nitrogen.
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under an inert atmosphere.
-
-
Reactant Preparation:
-
Dissolve the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
-
Nucleophilic Addition:
-
Slowly add the Grignard reagent (1.2 equiv) dropwise to the stirred solution of the aldehyde via syringe over 15-20 minutes.
-
Upon addition, a color change or formation of a precipitate may be observed.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Workup and Quenching:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1] Infrared (IR) spectroscopy can be used to confirm the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
-
Protocol 2: Enantioselective Organocatalytic Michael Addition
This protocol details the asymmetric conjugate addition of an aldehyde to an α,β-unsaturated pyrazole derivative (formed in situ or pre-synthesized) using a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether). This method is crucial for synthesizing enantioenriched molecules.[2][3]
Principle: The chiral amine catalyst reacts with the nucleophilic aldehyde to form a transient enamine. This enamine then attacks the β-carbon of the α,β-unsaturated pyrazole acceptor in a stereocontrolled fashion. Hydrolysis of the resulting iminium ion releases the catalyst and yields the chiral product.[4]
Materials and Reagents:
-
4-(3-Aryl-acryloyl)-1,3-disubstituted-1H-pyrazole (α,β-unsaturated ketone) (1.0 equiv)
-
Aliphatic aldehyde (e.g., propanal) (3.0 equiv)
-
Chiral organocatalyst (e.g., (S)-Diphenylprolinol TMS ether) (10-20 mol%)
-
Acidic co-catalyst (e.g., Benzoic acid) (10-20 mol%)
-
Anhydrous solvent (e.g., Chloroform, Toluene)
-
Sodium borohydride (NaBH₄) (for optional reduction)
-
Methanol (for optional reduction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard purification and characterization reagents
Experimental Protocol:
-
Reaction Setup:
-
To a vial equipped with a magnetic stir bar, add the α,β-unsaturated pyrazole substrate (1.0 equiv), the chiral organocatalyst (0.1-0.2 equiv), and the acidic co-catalyst (0.1-0.2 equiv).
-
-
Reactant Addition:
-
Dissolve the solids in the chosen anhydrous solvent (e.g., Chloroform, approx. 0.5 M).
-
Add the aliphatic aldehyde (3.0 equiv) to the mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to 4 °C) for 24-72 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction for the consumption of the starting material using TLC or LC-MS.
-
-
Workup (Optional Reduction):
-
Upon completion, the resulting aldehyde product can be directly purified or reduced in situ for easier handling and purification.
-
For reduction, cool the mixture to 0 °C, and slowly add methanol followed by sodium borohydride (NaBH₄) in portions. Stir until the aldehyde is fully converted to the corresponding alcohol (monitor by TLC).
-
Quench the reduction carefully with water.
-
-
Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
-
Characterization:
-
Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) of the chiral product using chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following table summarizes representative results for nucleophilic addition reactions to pyrazole aldehydes under various conditions.
| Entry | Pyrazole Aldehyde Substrate | Nucleophile / Reagent | Catalyst / Conditions | Solvent | Yield (%) | Stereoselectivity |
| 1 | 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | MeMgBr | THF, 0 °C to rt, 2h | THF | 85% | N/A |
| 2 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | EtMgBr | THF, 0 °C to rt, 2h | THF | 91% | N/A |
| 3 | 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | NaBH₄ | Methanol, 0 °C, 30 min | Methanol | >95% | N/A |
| 4 | 4-(Nitrostyryl)-1-phenyl-1H-pyrazole | Propanal | (S)-Diphenylprolinol TMS ether (20 mol%) | CHCl₃ | 88% | 95% ee |
| 5 | 4-Chalcone-1,3-diphenyl-1H-pyrazole | Pyrazolin-5-one | Cinchona Alkaloid-derived primary amine (15 mol%) | CHCl₃ | 97% | 98% ee[2] |
Experimental Workflow Visualization
Caption: General workflow for nucleophilic addition to pyrazole aldehydes.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. Handle them under a strict inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
-
Organocatalysts and pyrazole derivatives may be toxic or irritant. Handle them in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols for the Derivatization of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a known pharmacophore present in numerous approved drugs.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3] The aldehyde functionality at the 4-position provides a reactive handle for a variety of chemical transformations, allowing for the generation of diverse libraries of pyrazole derivatives for biological screening.
These application notes provide detailed protocols for the derivatization of this compound via several key reactions: Schiff base formation, Knoevenagel condensation, and reduction to the corresponding alcohol. These derivatives can be screened in a variety of bioassays to identify novel therapeutic agents. Protocols for common antimicrobial and anticancer assays are also included.
Derivatization Strategies
The aldehyde group of this compound is a versatile functional group that can undergo a wide range of chemical reactions to generate a library of derivatives.
Schiff Base Formation
Condensation of the aldehyde with primary amines yields Schiff bases (imines). This reaction is a straightforward and efficient method for introducing a variety of substituents, allowing for the exploration of a broad chemical space. Pyrazole-based Schiff bases have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[4][5] This reaction leads to the formation of α,β-unsaturated systems, which are valuable intermediates and have shown biological activity.
Reduction to Alcohol
Reduction of the aldehyde to the corresponding primary alcohol provides a derivative with different physicochemical properties and hydrogen bonding capabilities. This transformation can be readily achieved using mild reducing agents like sodium borohydride. The resulting alcohol can be further functionalized, for example, by etherification or esterification.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, benzylamine derivatives)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the respective primary amine (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Protocol 2: Knoevenagel Condensation
This protocol outlines the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or a water-ethanol mixture (1:1)
-
Basic catalyst (e.g., piperidine, ammonium carbonate)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol or a water-ethanol mixture (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) or ammonium carbonate (20 mol%).[4]
-
Stir the reaction mixture at room temperature or gentle reflux for 2-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
If necessary, purify the product by recrystallization.
Protocol 3: Reduction to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
This protocol details the reduction of the aldehyde to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Bioassay Protocols
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[3][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized pyrazole derivatives (e.g., 1, 10, 50, 100 µM) and incubate for another 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀) values.
Protocol 5: In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Aspergillus niger, Aspergillus flavus)
-
Nutrient agar plates
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ofloxacin) and antifungal (e.g., Fluconazole) solutions
-
Sterile cork borer
Procedure:
-
Inoculate the nutrient agar plates with the respective microbial cultures.
-
Create wells (6 mm diameter) in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 100 µg/mL) into the wells.
-
A well with DMSO serves as the negative control, and wells with standard antibiotic/antifungal agents serve as positive controls.
-
Incubate the plates at 37 °C for 24-48 hours for bacteria and at 28 °C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Data Presentation
The quantitative results from the bioassays should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| PD-SB1 | Schiff Base (Aniline) | 25.4 | 32.1 | 45.8 |
| PD-SB2 | Schiff Base (4-Chloroaniline) | 15.2 | 21.5 | 33.7 |
| PD-KC1 | Knoevenagel (Malononitrile) | 42.1 | 55.3 | 68.2 |
| PD-ALC1 | Alcohol | >100 | >100 | >100 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 1.5 |
Table 2: In Vitro Antimicrobial Activity (Zone of Inhibition in mm)
| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | A. flavus |
| PD-SB1 | Schiff Base (Aniline) | 12 | 10 | 8 | 7 | 9 | 8 |
| PD-SB2 | Schiff Base (4-Chloroaniline) | 18 | 16 | 11 | 9 | 13 | 11 |
| PD-KC1 | Knoevenagel (Malononitrile) | 9 | 8 | - | - | 7 | 6 |
| PD-ALC1 | Alcohol | - | - | - | - | - | - |
| Ofloxacin | Standard (Bacteria) | 25 | 28 | 22 | 20 | - | - |
| Fluconazole | Standard (Fungi) | - | - | - | - | 22 | 20 |
(-) indicates no activity.
Visualizations
References
- 1. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Two-Step Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step synthetic protocol for the preparation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the formation of the precursor, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, from the cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine. Subsequent formylation at the C4-position is achieved via the Vilsmeier-Haack reaction to yield the target aldehyde with high purity. This protocol is designed for easy scale-up and provides detailed methodologies for synthesis, purification, and characterization.
Introduction
Pyrazole-4-carbaldehydes are versatile intermediates in organic synthesis, serving as precursors to a wide array of functionalized heterocyclic compounds. The incorporation of a trifluoromethyl group and a methyl group on the pyrazole ring can significantly influence the biological activity and physicochemical properties of the resulting molecules. This document provides a comprehensive guide for the laboratory-scale and scale-up synthesis of this compound, a valuable synthon for drug discovery and development.
Overall Reaction Scheme
Caption: Overall two-step synthesis of the target aldehyde.
Experimental Protocols
Step 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole
This procedure is adapted from a practical synthesis of trifluoromethylated pyrazoles.[1][2]
Materials:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
-
Methyl hydrazine
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol, add methyl hydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 85°C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product contains a mixture of 1-methyl-5-(trifluoromethyl)-1H-pyrazole and 1-methyl-3-(trifluoromethyl)-1H-pyrazole. These regioisomers can be separated by fractional distillation.
Step 2: Vilsmeier-Haack Formylation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole
This protocol is a general procedure based on established methods for the formylation of pyrazoles.[3][4]
Materials:
-
1-methyl-5-(trifluoromethyl)-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (5.0 eq) to 0°C.
-
Add phosphorus oxychloride (2.0 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add 1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture to a pH of 7-8 with a saturated aqueous NaHCO₃ solution or a dilute NaOH solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Data Presentation
| Step | Reactant | Molar Eq. | Product | Theoretical Yield | Actual Yield | Purity |
| 1 | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 1.0 | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | - | High | >95% (after separation) |
| 1 | Methyl Hydrazine | 1.1 | ||||
| 2 | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | 1.0 | This compound | - | Good to Excellent | >98% (after purification) |
| 2 | DMF | 5.0 | ||||
| 2 | POCl₃ | 2.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of the target aldehyde.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing this compound. The procedures utilize readily available starting materials and standard laboratory techniques, making this protocol accessible to a broad range of researchers. The resulting aldehyde is a valuable intermediate for the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and agrochemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Vilsmeier-Haack reaction, a common method for formylation of pyrazoles.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Moisture in Reaction: The Vilsmeier-Haack reagent is highly sensitive to moisture. The presence of water will quench the reagent and prevent the formylation reaction from proceeding.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, particularly anhydrous DMF. It is crucial that the DMF used is anhydrous for the reaction to be successful.[1] Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Vilsmeier-Haack Reagent: The reagent can degrade over time or if not prepared correctly.
-
Solution: Prepare the Vilsmeier-Haack reagent fresh for each reaction by adding phosphorus oxychloride (POCl₃) to ice-cold, anhydrous DMF. A color change to a yellow or reddish solution is indicative of reagent formation.
-
-
Incorrect Reaction Temperature: The reaction temperature is a critical parameter for the successful formylation of the pyrazole ring.
-
Solution: The Vilsmeier cyclization of hydrazones to form 1H-pyrazole-4-carbaldehydes is typically carried out at elevated temperatures, for instance between 80-90 °C.[1] Monitor the reaction temperature closely and maintain it within the optimal range for the specific substrate.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum conversion.
-
Issue 2: Formation of Impurities and Side Products
Possible Causes and Solutions:
-
Formation of Regioisomers: Depending on the starting materials and reaction conditions, formylation can potentially occur at different positions on the pyrazole ring, leading to a mixture of isomers.
-
Solution: The regioselectivity of the Vilsmeier-Haack reaction is influenced by the substituents on the pyrazole ring. Careful control of reaction temperature and the stoichiometry of the reagents can help to favor the desired isomer. Purification by column chromatography is often necessary to separate the desired product from its isomers.
-
-
Double Formylation: In some cases, double formylation of the substrate can occur, leading to the formation of a dialdehyde.
-
Solution: Use a controlled amount of the Vilsmeier-Haack reagent. A typical molar ratio is 3 equivalents of the Vilsmeier-Haack reagent per equivalent of the hydrazone substrate.[1]
-
-
Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to the decomposition of the starting material or the desired product.
-
Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration might improve the yield and reduce degradation.
-
Issue 3: Difficulties in Product Purification
Possible Causes and Solutions:
-
Co-elution of Impurities: Impurities may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent can also be an effective purification method.
-
-
Product is an Oil: The final product may be an oil, which can be more difficult to purify than a solid.
-
Solution: If the product is an oil, purification by column chromatography is the most common method. High-vacuum distillation (Kugelrohr) may also be an option if the product is thermally stable.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes, including those with trifluoromethyl substituents, is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation of an electron-rich heterocyclic ring, such as a pyrazole, using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds via the cyclization of a hydrazone precursor in the presence of the reagent.[1]
Q2: What are the critical parameters to control for a high-yield Vilsmeier-Haack reaction?
A2: To achieve a high yield, it is essential to control the following parameters:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture.[1]
-
Reaction Temperature: Typically requires heating, for example, to 80-90 °C.[1]
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier-Haack reagent to the substrate is crucial.
-
Purity of Starting Materials: The purity of the starting hydrazone and other reagents will directly impact the yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TTC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product spot/peak.
Q4: Are there alternative methods to the Vilsmeier-Haack reaction?
A4: Yes, other methods for the synthesis of functionalized pyrazoles exist. For instance, functional groups can be introduced into the 4-position of the pyrazole ring through a Br-Li exchange followed by reaction with a suitable electrophile.[5] However, the Vilsmeier-Haack reaction is often a direct and efficient method for introducing the formyl group.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrazole-4-carbaldehydes (Illustrative Examples)
| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylhydrazone | POCl₃/DMF | - | 80-90 | 4 | Good | [1] |
| 2 | 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde | KF | DMF | 150 | 3 | 92 (purity) | [6] |
| 3 | 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde | KF (no catalyst) | DMF | 150 | 15 | 93 (conversion) | [6] |
Note: This table provides illustrative data from related syntheses to highlight the impact of reaction parameters. Optimal conditions for this compound may vary.
Experimental Protocols
General Procedure for the Synthesis of 1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction:
This protocol is a generalized procedure based on the synthesis of structurally related compounds.[1] Researchers should adapt it to their specific starting materials and optimize the conditions accordingly.
-
Preparation of the Vilsmeier-Haack Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the formation of the Vilsmeier reagent.
-
Reaction with Hydrazone: To the freshly prepared Vilsmeier reagent, add the corresponding hydrazone precursor portion-wise or as a solution in anhydrous DMF.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and maintain it for a set period (e.g., 4 hours).[1] Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into a cold saturated sodium bicarbonate solution to neutralize the excess reagent.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of pyrazole-4-carbaldehydes.
Caption: Troubleshooting low yield in pyrazole-4-carbaldehyde synthesis.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil and does not solidify | Residual solvent, presence of impurities lowering the melting point. | - Ensure complete removal of solvent using a rotary evaporator followed by high-vacuum. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Purify the oil using column chromatography. |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Choose a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. |
| "Oiling out" during recrystallization | The boiling point of the recrystallization solvent is higher than the melting point of the compound. | - Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of a solvent in which the compound is highly soluble to the hot mixture. |
| Colored impurities in the final product | Presence of colored byproducts from the synthesis. | - Add activated charcoal to a solution of the crude product, stir for 15-30 minutes, and then filter through celite before recrystallization or chromatography. - A short plug of silica gel can be used to filter out colored impurities. |
| Incomplete separation of impurities by column chromatography | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. A common eluent system is a mixture of hexane and ethyl acetate. - Use a larger column or reduce the amount of crude material loaded. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and silica gel column chromatography.
Q2: What are the likely impurities in a crude sample of this compound synthesized via a Vilsmeier-Haack reaction?
A2: Potential impurities include unreacted starting materials such as 1-methyl-5-(trifluoromethyl)-1H-pyrazole, residual Vilsmeier reagent (or its decomposition products), and potentially small amounts of regioisomers or over-formylated byproducts.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on closely related compounds, good single solvents to try are ethanol, methanol, or ethyl acetate.[1] Mixed solvent systems such as ethanol/water or hexane/ethyl acetate can also be effective.
Q4: What is a good starting eluent system for column chromatography?
A4: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis, typically starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), High-Performance Liquid Chromatography (HPLC), and by determining its melting point. A sharp melting point close to the literature value indicates high purity.
Data Presentation
The following table summarizes representative data for the purification of a related fluorinated pyrazole carbaldehyde, which can serve as a benchmark for the purification of this compound.
| Purification Method | Starting Material | Reagents/Solvents | Purity Achieved | Reference |
| Dilution, Filtration, and Solvent Removal | 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde | Toluene | 90-92% | [2] |
| Recrystallization | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Water | 98.5 - 99.7% | [3][4] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethyl Acetate)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inner wall of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with a hexane/ethyl acetate mixture, starting with a low polarity and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. fmhr.net [fmhr.net]
- 2. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]
- 3. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its primary application for pyrazoles?
The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1] For pyrazoles, this reaction is typically used to achieve regioselective formylation at the C4 position, yielding valuable pyrazole-4-carbaldehydes which are key intermediates in the synthesis of various biologically active compounds.[2][3]
Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?
The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction. It is typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1]
Safety Precautions:
-
Both DMF and POCl₃ are hazardous. POCl₃ is highly corrosive and reacts violently with water.
-
The reaction to form the Vilsmeier reagent is exothermic and should be performed under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent decomposition.
-
All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: What are the most common side products observed in the Vilsmeier-Haack formylation of pyrazoles?
Several side products can occur depending on the substrate and reaction conditions. The most frequently encountered include:
-
Di-formylated products: Although formylation is strongly preferred at the C4 position, excessive Vilsmeier reagent or harsh reaction conditions can sometimes lead to the introduction of a second formyl group.[4]
-
Chlorinated pyrazoles: The use of POCl₃ can lead to chlorination of the pyrazole ring, particularly at the C5 position, sometimes occurring concurrently with formylation.[5]
-
N-formylated pyrazoles: For N-unsubstituted pyrazoles, the Vilsmeier reagent can react at the N1 position, leading to an N-formyl pyrazole which deactivates the ring towards C4-formylation.[2]
-
Pyrazolo[3,4-b]pyridines: In the case of 5-aminopyrazole derivatives, intramolecular cyclization can occur, leading to the formation of a fused pyrazolo[3,4-b]pyridine ring system instead of simple formylation.[4]
-
Decomposition/Tarry materials: Overheating, presence of impurities, or prolonged reaction times can lead to the formation of dark, tarry residues.[4]
-
Dealkylation: In some instances with substituted pyrazoles, dealkylation has been observed as a side reaction.
Q4: Why does my N-unsubstituted pyrazole fail to undergo C4-formylation?
N-unsubstituted pyrazoles often fail to undergo formylation at the C4 position under standard Vilsmeier-Haack conditions.[6] This is because the acidic N-H proton can be abstracted, or the N1-position can be attacked by the Vilsmeier reagent, leading to the formation of an N-formylated or related species. This modification deactivates the pyrazole ring, rendering it less susceptible to electrophilic attack at the C4 position.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Formylated Product | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware. 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. N-H Interference: Use of an N-unsubstituted pyrazole. | 1. Ensure all glassware is flame-dried. Use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[4] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[4] 3. Monitor the reaction progress by TLC. If the reaction is sluggish, gradually increase the temperature.[4] 4. Protect the N1-position with a suitable protecting group before the formylation reaction. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic. 2. Impurities: Impurities in starting materials or solvents. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent. Use an ice bath to manage the temperature.[4] 2. Use high-purity, anhydrous starting materials and solvents. |
| Observation of a Chlorinated Side Product | Reaction with POCl₃: POCl₃ can act as a chlorinating agent, especially at higher temperatures. | 1. Maintain lower reaction temperatures. 2. Use the minimum effective amount of POCl₃. 3. Consider using an alternative Vilsmeier reagent prepared with a non-chlorinating activating agent if possible. |
| Formation of a Di-formylated Product | Excess Vilsmeier Reagent: A large excess of the Vilsmeier reagent can promote a second formylation. | 1. Optimize the stoichiometry of the Vilsmeier reagent. Use a smaller excess.[4] 2. Keep the reaction temperature as low as possible while ensuring the reaction proceeds. |
| Unexpected Formation of a Fused Ring System (e.g., Pyrazolo[3,4-b]pyridine) | Substrate Structure: The presence of a reactive nucleophilic group (e.g., an amino group at C5) on the pyrazole ring can lead to intramolecular cyclization.[4] | 1. Protect the nucleophilic group before the Vilsmeier-Haack reaction. 2. Modify the reaction conditions (e.g., lower temperature) to favor formylation over cyclization. |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of an N-Substituted Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the N-substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM).
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to 40-60 °C. The optimal temperature and time will depend on the reactivity of the pyrazole substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a mild base such as sodium bicarbonate or sodium acetate until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure pyrazole-4-carbaldehyde.
-
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.
Caption: Troubleshooting logic for the Vilsmeier-Haack formylation of pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Fluorination of Pyrazole Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fluorination of pyrazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common electrophilic fluorinating reagents for pyrazole intermediates?
A1: The most commonly used electrophilic fluorinating reagent for pyrazole intermediates is Selectfluor® (F-TEDA-BF4).[1][2][3] It is favored for its relative safety and ease of handling compared to other fluorinating agents. Other N-F type reagents, such as Accufluor®, are also utilized.
Q2: What is the typical regioselectivity observed in the fluorination of pyrazoles?
A2: For many substituted pyrazoles, electrophilic fluorination with reagents like Selectfluor® preferentially occurs at the C-4 position of the pyrazole ring.[2] However, the regioselectivity can be influenced by the steric and electronic properties of the substituents on the pyrazole ring. Deactivated pyrazoles may exhibit lower yields and potentially different selectivity.
Q3: What analytical methods are recommended for monitoring the progress of a pyrazole fluorination reaction?
A3: The progress of the reaction can be effectively monitored using techniques such as 19F-NMR spectroscopy to observe the consumption of the fluorinating agent and the formation of the fluorinated product.[1] HPLC-MS is also a valuable tool for identifying the starting material, desired product, and any byproducts that may have formed.[4]
Q4: Can microwave irradiation be used to improve reaction times?
A4: Yes, microwave-mediated heating has been shown to significantly reduce reaction times for the fluorination of pyrazoles compared to conventional heating methods.[1] For example, a reaction that takes 6-7 hours under conventional reflux may be completed in as little as 30 minutes with microwave irradiation.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are observing low or no conversion of your pyrazole starting material, consider the following troubleshooting steps:
-
Increase Reaction Temperature: Many fluorination reactions with Selectfluor® require elevated temperatures. If you are running the reaction at room temperature, try increasing the temperature or using microwave irradiation.[1]
-
Check Reagent Stoichiometry: Ensure that you are using a sufficient excess of the fluorinating reagent. In some cases, superstoichiometric amounts of other reactants, like hydrazine monohydrate in certain one-pot syntheses, may also be necessary to drive the reaction to completion.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Acetonitrile (MeCN) is a commonly used and often effective solvent for these reactions.[5] Solvents like THF, toluene, dioxane, and DMF have been reported to retard the reaction.[5]
-
Moisture and Air Sensitivity: While Selectfluor® is relatively stable, ensure your reaction is conducted under anhydrous conditions if your substrate or other reagents are sensitive to moisture.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for addressing low reaction conversion.
Issue 2: Poor Regioselectivity or Formation of Multiple Isomers
The formation of multiple regioisomers is a common challenge in pyrazole fluorination. Here are some strategies to improve regioselectivity:
-
Substituent Effects: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups can deactivate it. Consider if modifying a substituent group is a feasible strategy in your synthetic route.
-
Steric Hindrance: Bulky substituents can direct the fluorination to less sterically hindered positions. Analyze the steric environment around the pyrazole ring to predict the most likely site of fluorination.
-
Alternative Synthetic Routes: If direct fluorination of the pre-formed pyrazole ring yields poor regioselectivity, consider alternative strategies. One such approach is the cyclization of already fluorinated or perfluoroalkylated precursors to form the pyrazole ring.[1]
Issue 3: Unexpected Byproducts
The formation of unexpected byproducts can complicate purification and reduce the yield of the desired product.
-
C-C Bond Cleavage and Oxidation: When using Selectfluor®, unexpected C-C bond cleavage has been observed, particularly with pyrazoles bearing certain methylene groups at the C-4 position.[2] In some cases, oxidation of substituents can also occur, leading to products like 4-formyl-pyrazoles.[2] If you suspect such byproducts, consider using milder reaction conditions or a different fluorinating agent.
-
Byproducts from Cyclization Reactions: In one-pot syntheses involving cyclization to form the pyrazole ring followed by fluorination, byproducts such as those from E1 cyclization without fluorination or cleavage of protecting groups can occur.[4] Careful control of reaction conditions and purification are key to minimizing these.
-
Monitoring and Characterization: Utilize HPLC-MS and NMR (1H, 13C, 19F) to identify the structures of major byproducts. Understanding the byproduct structures can provide insights into the undesired reaction pathways and help in optimizing the reaction conditions to avoid them.
Workflow for Byproduct Identification and Mitigation
Caption: A systematic approach to identifying and mitigating unexpected byproducts.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 4-Fluoropyrazoles
| Entry | Pyrazole Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 1-Aryl-3,5-substituted pyrazole | Selectfluor® | MeCN | Reflux | 6-7 h | up to 60 | [1] |
| 2 | 1-Aryl-3,5-substituted pyrazole | Selectfluor® | MeCN | Microwave | 30 min | up to 60 | [1] |
| 3 | Various Substituted Pyrazoles | Selectfluor® | MeCN | N/A | N/A | 13-75 | |
| 4 | Pyrazole with Acetal Moiety | Selectfluor® | N/A | N/A | N/A | up to 67 | [3] |
Table 2: Solvent Effects on Fluorination Reactions
| Solvent | Outcome | Reference |
| Acetonitrile (MeCN) | Generally gives the best yields. | [5] |
| Dimethyl Sulfoxide (DMSO) | Can give moderate yields. | [5] |
| Tetrahydrofuran (THF) | May retard the reaction. | [5] |
| Toluene | May retard the reaction. | [5] |
| Dioxane | May retard the reaction. | [5] |
| Dimethylformamide (DMF) | May retard the reaction. | [5] |
Experimental Protocols
General Protocol for Electrophilic Fluorination of a Pyrazole Intermediate with Selectfluor®
Materials:
-
Pyrazole intermediate
-
Selectfluor® (typically 1.1 - 1.5 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the pyrazole intermediate (1.0 equivalent) and anhydrous acetonitrile.
-
Stir the solution until the pyrazole is fully dissolved.
-
Add Selectfluor® (1.1 - 1.5 equivalents) to the solution in one portion.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC, LC-MS, or 19F-NMR. For microwave-assisted reactions, use appropriate microwave vials and settings.
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated pyrazole.
Note: This is a general protocol and may require optimization for specific substrates. The stoichiometry of Selectfluor®, reaction temperature, and time are key parameters to adjust.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. researchgate.net [researchgate.net]
How to avoid impurities in the synthesis of pyrazole carbaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazole carbaldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazole carbaldehydes, particularly via the Vilsmeier-Haack reaction, a common and effective method for formylation.
Issue 1: Low or No Product Yield
Q1: My Vilsmeier-Haack reaction for the synthesis of pyrazole carbaldehyde is resulting in a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
A1: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, ranging from the quality of your reagents to the reaction conditions. Here’s a systematic guide to troubleshooting this issue:
-
Reagent Quality:
-
Anhydrous Conditions: The Vilsmeier-Haack reagent is highly sensitive to moisture. Ensure that your dimethylformamide (DMF) is anhydrous and that all glassware has been thoroughly dried, for instance, by flame-drying or oven-drying.[1] The presence of water can hydrolyze the Vilsmeier reagent and quench the reaction.
-
Reagent Purity: Use freshly distilled phosphorus oxychloride (POCl₃) and high-purity starting pyrazole. Impurities in the starting materials can lead to unwanted side reactions.[1]
-
-
Reaction Conditions:
-
Temperature Control: The formation of the Vilsmeier reagent (the adduct of DMF and POCl₃) is an exothermic process. This step should be performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the reagent.[1][2] Subsequently, the formylation step may require heating, but excessive temperatures can lead to the decomposition of the product and the formation of tarry residues.[1]
-
Reaction Time: The reaction may be incomplete. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.[1]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is crucial. A 1:1 to 1.5:1 ratio of the Vilsmeier reagent to the substrate is a good starting point.[2] For less reactive pyrazole derivatives, a larger excess of the Vilsmeier reagent may be necessary.[1]
-
-
Substrate Reactivity:
-
Electron-Withdrawing Groups: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazole starting material contains strong electron-withdrawing groups, its reactivity will be significantly reduced. In such cases, more forcing reaction conditions (higher temperature, longer reaction time, or a larger excess of the Vilsmeier reagent) may be required.
-
Below is a DOT script visualizing a troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products (Impurities)
Q2: My reaction is producing multiple spots on TLC, indicating the presence of impurities. What are the common impurities in pyrazole carbaldehyde synthesis and how can I avoid them?
A2: The formation of multiple products is a common challenge. Understanding the potential side reactions can help in minimizing the formation of these impurities.
-
Unreacted Starting Material: This is often the most common "impurity." Its presence indicates an incomplete reaction.
-
Solution: Refer to the troubleshooting guide for low yield (Issue 1) to drive the reaction to completion.
-
-
Di-formylation Products: Highly activated pyrazole rings can undergo formylation at more than one position, although formylation at the 4-position is generally preferred.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Using a large excess can lead to the formation of di-formylated byproducts.[2] A slow, dropwise addition of the Vilsmeier reagent to the pyrazole solution at a low temperature can also improve selectivity.
-
-
N-Formyl Pyrazole: It is possible for the formylation to occur on one of the nitrogen atoms of the pyrazole ring, especially if the 4-position is blocked or sterically hindered.
-
Solution: This is generally less common for unsubstituted pyrazoles at the 4-position. Purification via column chromatography can often separate N-formylated isomers from the desired C-formylated product.
-
-
Pyrazole-4-carboxamide: Incomplete hydrolysis of the intermediate iminium salt during the work-up can potentially lead to the formation of a carboxamide impurity upon reaction with ammonia or an amine source.
-
Solution: Ensure a thorough aqueous work-up. Stirring the reaction mixture with a saturated solution of sodium bicarbonate or a mild base for a sufficient amount of time during work-up will promote complete hydrolysis of the iminium salt to the aldehyde.
-
-
Chlorinated Byproducts: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chloro-pyrazoles.[2]
-
Solution: Using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, may reduce chlorination.[2] Prompt and efficient aqueous work-up is also crucial.
-
The following DOT script illustrates the potential pathways for the formation of common byproducts.
Issue 3: Product Purification and Isolation
Q3: I have a crude mixture containing my pyrazole carbaldehyde and several impurities. What are the recommended purification methods?
A3: The choice of purification method will depend on the nature of the impurities present.
-
Recrystallization: This is often the first method to try, especially if the desired product is a solid.
-
Solvent Selection: Common solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
-
Column Chromatography: If recrystallization is ineffective or if the impurities have similar solubilities to the product, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis of the crude mixture. Aim for an Rf value of 0.2-0.4 for the desired product.
-
The following DOT script outlines a general workflow for product purification.
Quantitative Data
The yield of pyrazole carbaldehydes can vary significantly depending on the substrate and the reaction conditions. The following table summarizes representative yields from the literature for the Vilsmeier-Haack synthesis.
| Starting Hydrazone/Pyrazole | Reaction Conditions (Temp, Time) | Yield (%) | Reference |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | 0 °C to reflux, 6.5 h | 90 | [3] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | 0 °C to 120 °C, 2 h | Good | [3] |
| Substituted hydrazones | Room temperature, 8 h | Good to Excellent | [4] |
| Hydrazones from galloyl hydrazide | Not specified | Not specified | [5] |
| Phenyl hydrazine and acetophenone derivatives | 60-65°C, 4h | Not specified | [6] |
Experimental Protocols
General Protocol for the Synthesis of Pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (3 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a white, crystalline solid (the Vilsmeier reagent) may be observed.
2. Formylation Reaction:
-
Dissolve the starting pyrazole or hydrazone (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for a specified time (typically 2-6 hours).[6]
-
Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
If a solid product precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product is an oil or remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in the purification section.
Characterization: The structure and purity of the synthesized pyrazole carbaldehyde should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5][6] The aldehyde proton typically appears as a singlet in the ¹H NMR spectrum between δ 9.5 and 10.5 ppm.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (-CF3) group so important in medicinal and agricultural chemistry?
The trifluoromethyl group offers several advantageous properties that can significantly enhance the profile of a molecule.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3]
Q2: What are the main strategies for introducing a trifluoromethyl group into a heterocycle?
There are two primary approaches for synthesizing trifluoromethyl-containing heterocycles:
-
Direct Trifluoromethylation: This involves the direct introduction of a -CF3 group onto a pre-formed heterocyclic ring. This can be achieved through various methods, including electrophilic, nucleophilic, and radical trifluoromethylation.[4]
-
Ring Synthesis with CF3-Building Blocks: This strategy involves constructing the heterocyclic ring using starting materials that already contain the trifluoromethyl group.[5]
Q3: What are some common classes of trifluoromethylating reagents?
Several classes of reagents are available, each with its own reactivity profile and applications:
-
Electrophilic Reagents: These reagents, such as Togni's reagents and Umemoto's reagents, deliver a "CF3+" equivalent and are effective for trifluoromethylating electron-rich substrates.[2][6][7][8][9][10]
-
Nucleophilic Reagents: Reagents like TMSCF3 (Ruppert-Prakash reagent) provide a "CF3-" source and are suitable for reacting with electrophilic substrates.
-
Radical Precursors: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) and trifluoroiodomethane (CF3I) can generate trifluoromethyl radicals, which can then react with a broad range of substrates.[11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Reaction Yield
Q4: My reaction has a low yield or is not proceeding at all. What are the common causes and potential solutions?
Low or no yield is a frequent issue that can stem from several factors related to your reagents, catalyst, solvent, or substrate.
-
Inactive Trifluoromethylating Reagent:
-
Moisture Sensitivity: Many trifluoromethylating reagents and their activators are sensitive to moisture. For example, fluoride initiators like TBAF used with TMSCF3 are notoriously hygroscopic.
-
Solution: Ensure you are using anhydrous reagents and solvents. Consider purchasing a new bottle of the reagent or drying it under a high vacuum. All glassware should be oven-dried or flame-dried.[13]
-
-
Decomposition: Some reagents, like Togni reagent II, can be metastable and decompose upon heating or exposure to strong acids or bases.[7]
-
Solution: Store reagents under the recommended conditions and avoid exposing them to incompatible substances.
-
-
-
Catalyst Inactivity or Insufficiency:
-
Moisture and Air Sensitivity: Many catalysts, especially those used in photoredox and cross-coupling reactions, can be sensitive to air and moisture.
-
Solution: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
-
Insufficient Catalyst Loading: The amount of catalyst can be critical.
-
Solution: While catalytic amounts are typical, you may need to optimize the catalyst loading for your specific substrate and reaction conditions.
-
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction may require a specific temperature range to proceed efficiently. Some reactions require elevated temperatures, while for others, high temperatures can lead to decomposition.
-
Solution: Gradually increase or decrease the reaction temperature to find the optimal condition.[13]
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many trifluoromethylation reactions.[13]
-
-
-
Low Substrate Reactivity:
-
Electronic Effects: The electronic nature of your heterocycle plays a crucial role. Electron-rich heterocycles are generally more reactive towards electrophilic trifluoromethylating agents, while electron-deficient ones are more suited for nucleophilic or radical methods.
-
Solution: Consider the electronic properties of your substrate and choose an appropriate trifluoromethylation strategy. For less reactive substrates, you may need to switch to a more powerful reagent or use more forcing reaction conditions.
-
-
Formation of Side Products and Low Regioselectivity
Q5: I am observing the formation of multiple products and poor regioselectivity. How can I improve this?
The formation of multiple isomers and byproducts is a common challenge, especially with heterocycles that have multiple reactive sites.
-
Multiple Reactive C-H Bonds: Many heterocycles possess several C-H bonds that can be trifluoromethylated, leading to a mixture of regioisomers.[13]
-
Solution:
-
Directing Groups: Utilize existing functional groups on your heterocycle that can direct the trifluoromethylation to a specific position.[13]
-
Solvent Tuning: In some cases, the choice of solvent can influence the regioselectivity of the reaction.[14]
-
Reagent Selection: Different trifluoromethylating reagents can exhibit different selectivities. Experiment with various reagents to find one that favors your desired isomer.[13]
-
-
-
Side Reactions:
-
Dimerization of Reagents: Some radical precursors can dimerize, reducing the amount of active trifluoromethylating species.
-
Reaction with Solvent: Certain reagents can react with the solvent. For example, some electrophilic reagents can react exothermically with DMF or DMSO.[13]
-
Solution: Choose a solvent that is inert under your reaction conditions.
-
-
Over-reaction: In some cases, bis-trifluoromethylation can occur.
-
Solution: Adjust the stoichiometry of the trifluoromethylating reagent.
-
-
Purification Challenges
Q6: I am having difficulty purifying my trifluoromethylated product. What are some common issues and solutions?
Purification of fluorinated compounds can sometimes be challenging due to their unique physical properties.
-
Difficulty in Separation: Byproducts from the trifluoromethylating reagent (e.g., dibenzothiophene from Umemoto's reagent) can be difficult to separate from the desired product.[2]
-
Solution:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes, a less polar or more polar eluent system can improve separation.
-
Alternative Reagents: Consider using a reagent that produces more easily separable byproducts.
-
-
-
Product Volatility: Some smaller trifluoromethylated heterocycles can be volatile, leading to loss of product during solvent removal.
-
Solution: Use gentle conditions for solvent evaporation (e.g., lower temperature, reduced vacuum).
-
Quantitative Data Summary
The following tables provide a summary of representative yields for different trifluoromethylation methods to aid in reagent and condition selection.
Table 1: Comparison of Electrophilic Trifluoromethylating Agents for β-Keto Esters
| Reagent Type | Reagent Example | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 1-oxo-indan-2-carboxylic acid methyl ester | 42-67 | [15] |
| Sulfonium Salt | Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | High | [15] |
Table 2: Trifluoromethylation of Heterocycles using Langlois' Reagent
| Heterocycle | Product | Yield (%) |
| Caffeine | 8-(trifluoromethyl)caffeine | 70 |
| Uracil | 5-(trifluoromethyl)uracil | 75 |
| 4-Cyanopyridine | 4-cyano-2-(trifluoromethyl)pyridine | 65 |
| Lepidine | 2-methyl-4-(trifluoromethyl)quinoline | 58 |
Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed Trifluoromethylation of Heteroarenes
This protocol is a general guideline for the trifluoromethylation of heteroarenes using a photoredox catalyst.
-
Reaction Setup: In a nitrogen-filled glovebox, add the heteroarene (1.0 equiv), the photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%), triflyl chloride (CF3SO2Cl, 2.0 equiv), and an inorganic base (e.g., K2HPO4, 2.0 equiv) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., acetonitrile) to the vial.
-
Reaction Execution: Seal the vial and place it in front of a household light bulb or a blue LED lamp. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Trifluoromethylation using Togni Reagent II
This protocol provides a general method for the electrophilic trifluoromethylation of a nucleophilic substrate.
-
Reaction Setup: To a solution of the substrate (1.0 mmol) in a suitable solvent (e.g., DCE, 10 mL), add Togni Reagent II (1.2 mmol) and a catalyst if required (e.g., CuI, 0.2 mmol) at room temperature.[16]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or heated).[16]
-
Monitoring: Monitor the progress of the reaction by TLC.[16]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.[16]
-
Extraction: Extract the mixture with an organic solvent (e.g., DCM).[16]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.[16]
Visualized Workflows and Logic
Diagram 1: General Troubleshooting Workflow for Low Yield in Trifluoromethylation Reactions
Caption: A decision-making flowchart for troubleshooting low-yield trifluoromethylation reactions.
Diagram 2: Experimental Workflow for Photoredox-Catalyzed Trifluoromethylation
Caption: A step-by-step workflow for a typical photoredox-catalyzed trifluoromethylation experiment.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.de [fishersci.de]
- 4. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. Togni Reagent II - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. brynmawr.edu [brynmawr.edu]
- 11. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. benchchem.com [benchchem.com]
- 14. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. beilstein-journals.org [beilstein-journals.org]
Stability issues of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in storage
This technical support center provides guidance on the stability, storage, and troubleshooting for issues related to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound leading to lower potency or the presence of interfering byproducts.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Check Storage Conditions: Ensure the compound has been stored under the recommended conditions (see FAQs below). Improper storage is a primary cause of degradation.
-
Fresh Sample: If possible, use a freshly opened vial of the compound for your experiment and compare the results.
-
Solvent Compatibility: Investigate the stability of the compound in your chosen solvent for the assay. Some solvents can promote degradation.
-
Issue 2: Appearance of new peaks in chromatograms over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize New Peaks: If you have access to mass spectrometry, attempt to identify the mass of the new peaks to hypothesize their structures. Common degradation pathways include oxidation of the aldehyde to a carboxylic acid or hydration of the aldehyde.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help confirm if the new peaks in your experimental samples correspond to known degradants.
-
Review Handling Procedures: Ensure that the compound is not unduly exposed to air, light, or moisture during handling.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container, protected from light and moisture. The inclusion of a desiccant is advisable.
Q2: How should I handle the compound for routine laboratory use?
For daily use, store the compound in a desiccator at room temperature. Always handle the compound in a well-ventilated area, preferably a fume hood. Minimize exposure to atmospheric moisture and oxygen by securely closing the container immediately after use.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this molecule are not extensively documented, based on the functional groups present, two primary pathways are plausible:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen).
-
Hydration: In the presence of water, the aldehyde can form a gem-diol hydrate. This is typically a reversible process, but the hydrate may have different solubility and reactivity.
Q4: Is this compound sensitive to light?
Many organic molecules, particularly those with aromatic rings and conjugated systems, can be sensitive to UV light. It is best practice to store the compound in an amber vial or a container that blocks light.
Q5: What solvents are recommended for dissolving this compound?
This compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. For biological assays, DMSO is a common choice. However, it is crucial to prepare solutions fresh and minimize their storage time, as the solvent can influence stability.
Data on Potential Degradation Products
The following table summarizes the likely degradation products based on general chemical principles.
| Degradation Pathway | Potential Product | Molecular Weight Change | Analytical Detection |
| Oxidation | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | +16 Da | LC-MS, GC-MS, IR (disappearance of aldehyde C-H stretch) |
| Hydration | 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methane-1,1-diol | +18 Da | NMR (disappearance of aldehyde proton, appearance of gem-diol protons and hydroxyl protons), LC-MS under specific conditions |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a scan from 200-400 nm should be performed to find the absorbance maximum).
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The key is to demonstrate that the method can separate the parent compound from its degradation products.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the compound to understand its stability profile and generate potential degradation products for analytical method development.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for an extended period.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light.
-
Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method to track the formation of degradation products.
Visualizations
Caption: Relationship between storage and stability.
Caption: Workflow for stability investigation.
Caption: Plausible degradation pathways.
Troubleshooting low conversion rates in pyrazole cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in pyrazole cyclization reactions.
Troubleshooting Guide: Low Conversion Rates
Low yields in pyrazole synthesis can be attributed to a variety of factors, from the quality of starting materials to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: My pyrazole cyclization reaction has a low yield. What are the common causes and how can I troubleshoot it?
Answer:
Low conversion rates in pyrazole synthesis, particularly in common methods like the Knorr synthesis, often stem from issues with starting materials, reaction conditions, or the occurrence of side reactions.[1] Below is a step-by-step troubleshooting workflow to help you identify and address the root cause of the low yield.
Troubleshooting Workflow
References
Technical Support Center: Phase Transfer Catalysis in Pyrazole Synthesis
Welcome to the technical support center for the optimization of pyrazole synthesis using Phase Transfer Catalysis (PTC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a phase transfer catalyst in pyrazole synthesis?
A1: In pyrazole synthesis, particularly N-alkylation, the pyrazole anion must react with an alkylating agent. Pyrazole and its anion are often soluble in an aqueous or solid phase, while the alkylating agent is typically soluble in an organic, water-immiscible solvent. A phase transfer catalyst (PTC), such as a quaternary ammonium salt, facilitates the reaction by transporting the pyrazole anion from the aqueous/solid phase into the organic phase where it can react with the alkylating agent. This overcomes the mutual insolubility of the reactants, leading to faster reaction rates and often milder reaction conditions.
Q2: How do I select the appropriate phase transfer catalyst for my reaction?
A2: The choice of PTC is critical and depends on several factors, including the nature of the reactants and the solvent system. Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) are widely used and effective for many pyrazole alkylations. The catalyst's structure influences its efficiency; for instance, the lipophilicity of the cation affects its ability to transfer between phases. For specific applications like asymmetric synthesis, chiral PTCs, such as those derived from Cinchona alkaloids, are employed to achieve enantioselectivity. It is often necessary to screen a few catalysts to find the optimal one for a specific substrate and reaction.
Q3: What are the advantages of using PTC in a solvent-free system?
A3: Performing PTC for pyrazole N-alkylation without a solvent offers several benefits. It can lead to higher reactivity and sometimes modified selectivity. This approach is also environmentally friendly ("green chemistry") by reducing solvent waste. Key advantages include simplified work-up procedures, potentially lower costs, and the avoidance of problems like co-distillation of low-boiling products (e.g., N-methylpyrazole) with the solvent, which can lead to low isolated yields.
Q4: What causes the formation of regioisomers in the alkylation of unsymmetrical pyrazoles, and how can PTC help control it?
A4: Unsymmetrical pyrazoles have two distinct nitrogen atoms, and alkylation can occur at either, leading to a mixture of regioisomers. The outcome is governed by a balance of steric and electronic factors. While PTC itself doesn't inherently control regioselectivity, the reaction conditions it enables can be fine-tuned. By allowing the use of various bases and solvents at different temperatures, PTC methods provide more levers to pull to influence the isomeric ratio. For some systems, steric hindrance at one nitrogen atom can direct the PTC-anion complex to react preferentially at the less hindered nitrogen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The PTC may be "poisoned," especially by iodide ions if using alkyl iodides, or it may have degraded. 2. Incorrect Base: The base (e.g., KOH, K₂CO₃) may not be strong enough to deprotonate the pyrazole effectively. 3. Poor Solvent Choice: The chosen organic solvent may not be suitable for the specific PTC and reactants. 4. Insufficient Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area for the catalyst to work. | 1. Catalyst Selection: If using alkyl iodides, ensure the PTC is compatible or use a larger catalytic amount. Consider using TBAB, which has shown broad utility. 2. Base Optimization: Try a stronger base (e.g., switch from K₂CO₃ to KOH) or ensure the base is freshly ground and anhydrous. 3. Solvent Screening: Test different organic solvents. For solvent-free conditions, ensure the reaction mixture can be adequately stirred. 4. Increase Stirring Rate: Use a mechanical stirrer for vigorous agitation of the reaction mixture. |
| Formation of Side Products | 1. Reaction with Base: Highly reactive alkylating agents (e.g., benzyl bromide) can react with strong bases like KOH, forming side products such as benzyl alcohol. 2. Base-Catalyzed Isomerization: With certain substrates like propargyl bromide, a strong base can cause isomerization of the product. | 1. Change Alkylating Agent/Base: Switch to a less reactive alkylating agent (e.g., benzyl chloride instead of benzyl bromide). Alternatively, use a milder base like potassium carbonate (K₂CO₃). 2. Use Milder Base: Employ a weaker base such as K₂CO₃ to prevent unwanted isomerization of the desired product. |
| Poor Regioselectivity | 1. Steric/Electronic Ambiguity: The two nitrogen atoms of the unsymmetrical pyrazole have similar steric and electronic environments. 2. Thermodynamic vs. Kinetic Control: Reaction conditions may favor the formation of a mixture of isomers. | 1. Modify Substrate: Introduce a bulky protecting group to sterically block one of the nitrogen atoms, directing alkylation to the other site. 2. Optimize Conditions: Systematically vary the temperature, solvent, base, and PTC. Lower temperatures often favor the kinetically controlled product. |
| Difficulty in Product Isolation | 1. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions, complicating the work-up. 2. Catalyst in Product: The PTC, being a salt, can sometimes be difficult to separate completely from the organic product. | 1. Work-up Modification: Add a saturated brine solution to help break the emulsion during the aqueous work-up. Centrifugation can also be effective. 2. Purification: Purify the crude product using column chromatography. Alternatively, wash the organic layer multiple times with water or brine to remove the PTC. |
Data & Experimental Protocols
Table 1: Optimization of Catalyst Loading for Pyrano[2,3-c]pyrazole Synthesis
This table summarizes the effect of Tetrabutylammonium Bromide (TBAB) catalyst quantity on the yield of a pyranopyrazole derivative in an aqueous medium.
| Entry | Catalyst | Quantity (mol %) | Yield (%) |
| 1 | TBAB | 50 | 95 |
| 2 | TBAB | 40 | 95 |
| 3 | TBAB | 30 | 95 |
| 4 | TBAB | 20 | 95 |
| 5 | TBAB | 10 | 88 |
Data adapted from a study on the synthesis of 6-amino-4-phenyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. The results indicate that 20 mol% of TBAB is optimal for achieving a high yield.
Table 2: Influence of Different Phase Transfer Catalysts on Yield
This table shows a comparison of different PTCs for the synthesis of a fused pyrazole derivative in an aqueous-organic system.
| Entry | Phase Transfer Catalyst (PTC) | Reaction Time (h) | Yield (%) |
| 1 | (n-Bu)₄NBr (TBAB) | 5 | 86 |
| 2 | (n-Bu)₄NI | 6 | 82 |
| 3 | (n-Bu)₄NCl | 6 | 78 |
| 4 | Cetyltrimethylammonium Bromide | 7 | 75 |
Data adapted from a study on the synthesis of fused pyrazoles, demonstrating that TBAB provided the best yield in the shortest time.
Detailed Experimental Protocol: N-Alkylation of Pyrazole under Solvent-Free PTC Conditions
This protocol provides a general procedure for the N-alkylation of pyrazole using an alkyl halide and TBAB as the catalyst without a solvent.
Materials:
-
Pyrazole (1.0 eq)
-
Alkyl halide (e.g., butyl bromide, benzyl chloride) (1.0 eq)
-
Potassium hydroxide (KOH), powdered (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.03 eq)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine pyrazole, powdered potassium hydroxide, and tetrabutylammonium bromide.
-
Addition of Alkylating Agent: Add the alkyl halide to the mixture. If the reaction is exothermic, use an ice bath to control the initial temperature.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 1-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation (e.g., Kugelrohr or "ball-to-ball" distillation) or column chromatography on silica gel to obtain the pure N-alkylpyrazole.
Visual Guides and Workflows
Caption: Mechanism of Phase Transfer Catalysis for Pyrazole N-Alkylation.
Technical Support Center: Recrystallization of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Troubleshooting Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise, especially with fluorinated heterocyclic compounds like this compound. The presence of the trifluoromethyl group can influence the molecule's polarity and intermolecular interactions, sometimes leading to purification difficulties.
Diagram: Troubleshooting Workflow for Recrystallization
Caption: A flowchart outlining the steps to troubleshoot common issues encountered during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the recrystallization of this compound?
A1: The choice of solvent is critical and depends on the compound's polarity. For pyrazole derivatives, a range of solvents can be effective. Due to the polar nature of the trifluoromethyl group and the aldehyde, moderately polar solvents are a good starting point.
-
Single Solvents: Ethyl acetate has been used successfully for a structurally similar compound.[1] Other potential single solvents to screen include ethanol, isopropanol, acetone, and cyclohexane.
-
Mixed Solvent Systems: These are often effective when a single solvent does not provide the ideal solubility profile. Common combinations for pyrazoles include hexane/ethyl acetate and hexane/acetone. A protic/aprotic mixture like ethanol/water can also be explored.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to resolve this issue:
-
Increase Solvent Volume: Add more of the "good" (high-solubility) solvent to the hot solution. This lowers the saturation point, allowing crystallization to occur at a lower temperature.
-
Slow Cooling: Ensure the solution cools as gradually as possible. An insulated container or a dewar can help promote slow cooling.
-
Change Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[2]
Q3: I am getting a very low yield after recrystallization. How can I improve it?
A3: A low yield can be frustrating. Consider these points to improve your recovery:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[3]
-
Thorough Cooling: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to maximize crystal precipitation.
-
Recover a Second Crop: The filtrate (mother liquor) may still contain a significant amount of your product. You can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
Q4: No crystals are forming, even after the solution has cooled. What is the problem?
A4: This is a common issue often due to supersaturation or using too much solvent. Try the following:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a small "seed crystal" of the pure compound.
-
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lower Temperature: If room temperature cooling is not sufficient, try cooling the flask in an ice bath.
Q5: How does the trifluoromethyl group affect the recrystallization of this compound?
A5: The highly electronegative fluorine atoms in the trifluoromethyl group can create strong dipole moments and engage in various non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions). These interactions significantly influence the compound's solubility and how it packs into a crystal lattice, which can sometimes make crystallization more challenging, potentially leading to the formation of oils or amorphous solids.
Data Presentation
Table 1: Qualitative Solubility of Pyrazole Derivatives in Common Solvents
This table provides a general guideline for solvent selection based on typical solubilities of pyrazole compounds. Experimental verification for this compound is essential.
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Elevated Temp. | Notes |
| Hexane | Non-polar | Low | Moderate | Good for mixed solvent systems as an anti-solvent. |
| Toluene | Non-polar | Low | High | May be a suitable single solvent. |
| Ethyl Acetate | Polar aprotic | Low to Moderate | High | A good starting point for screening. Used for similar compounds.[1] |
| Acetone | Polar aprotic | Moderate | High | Can be a good solvent, may require an anti-solvent. |
| Isopropanol | Polar protic | Moderate | High | A common choice for pyrazole recrystallization. |
| Ethanol | Polar protic | Moderate to High | Very High | May require an anti-solvent like water for good recovery. |
| Water | Polar protic | Low | Low to Moderate | Unlikely to be a good single solvent but can be used as an anti-solvent. |
Experimental Protocols
The following are general protocols that can be adapted for the recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found to have a steep solubility curve for the compound (i.e., low solubility at low temperature and high solubility at high temperature).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is suitable. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce precipitation.
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol. A common mixed solvent system for a related pyrazole derivative is petroleum ether/ethyl acetate.[4]
Protocol 3: Purification via Acid Addition Salt Crystallization
For some pyrazoles, forming an acid addition salt can facilitate purification by crystallization.
-
Dissolution: Dissolve the crude pyrazole in an appropriate organic solvent such as ethanol or isopropanol.
-
Acid Addition: Add at least an equimolar amount of a suitable acid (e.g., hydrochloric acid or sulfuric acid) to the solution to form the corresponding salt.
-
Crystallization: The salt may precipitate directly, or the solution may need to be cooled to induce crystallization.
-
Isolation and Neutralization: The crystallized salt is collected by filtration. To recover the free pyrazole, the salt is then dissolved in water and neutralized with a base, followed by extraction with an organic solvent.
References
- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C6H5F3N2O | CID 53302071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C12H9F3N2OS | CID 2783210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for substituted pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls?
A2: Regioselectivity in reactions like the Knorr pyrazole synthesis is a delicate balance of several factors.[1] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two potential regioisomers.[2][3] The outcome is governed by:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. A bulky substituent on the diketone or the hydrazine can strongly direct the reaction.[3]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups (like -CF₃) activate the adjacent carbonyl, while electron-donating groups deactivate it.
-
Reaction pH: The pH of the medium can alter the hydrazine's nucleophilicity and the diketone's reactivity.[1] Acidic conditions can protonate the more basic nitrogen of a substituted hydrazine, influencing which nitrogen atom initiates the attack.[4]
-
Solvent Choice: The solvent can influence transition states and reactant conformations.[1] Highly polar or hydrogen-bonding solvents, particularly fluorinated alcohols like TFE or HFIP, have been shown to dramatically improve regioselectivity.[4][5]
-
Temperature: Temperature can shift the balance between kinetic and thermodynamic control, which may favor the formation of different isomers.[6]
Q2: My N-alkylation of a 3-substituted pyrazole is giving a mixture of N1 and N2 isomers. How can I control the selectivity?
A2: The N-alkylation of unsymmetrically substituted pyrazoles is a classic challenge due to the similar nucleophilicity of the two ring nitrogens.[7] However, high regioselectivity can be achieved by:
-
Choice of Base and Cation: The nature of the base and its counter-ion can sterically block one nitrogen atom, directing the alkylating agent to the other.[7]
-
Catalyst Control: Lewis acid catalysts can be employed to selectively coordinate to one nitrogen atom. For example, a magnesium-catalyzed method has been developed to achieve high regioselectivity for N2-alkylation on 3-substituted pyrazoles.[8]
-
Directed Michael Addition: A catalyst-free Michael addition has been shown to provide excellent N1-regioselectivity (>99:1) for a range of pyrazoles.[9][10][11]
-
Substituent Effects: The existing substituents on the pyrazole ring can electronically or sterically favor alkylation at one nitrogen over the other. Sometimes, installing a temporary directing group can achieve the desired outcome.[7]
Q3: Are there alternative synthetic strategies that avoid the regioselectivity problems of the classic Knorr condensation?
A3: Yes, several modern methods have been developed to synthesize specific pyrazole regioisomers with high or complete selectivity.[12] These include:
-
Cycloaddition Reactions: The [3+2] cycloaddition of diazo compounds with alkynes is a powerful method for building the pyrazole ring with defined regiochemistry.[13]
-
Synthesis from Tosylhydrazones: The reaction of N-alkylated tosylhydrazones with terminal alkynes can produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity, offering a significant advantage over classical methods.[14][15]
-
One-Pot Multi-Component Reactions: Various one-pot procedures have been developed that combine multiple starting materials to construct the pyrazole ring with high regio-control under specific catalytic conditions.[16][17]
Troubleshooting Guides
Issue 1: My Knorr synthesis with an unsymmetrical diketone yields a nearly 1:1 mixture of regioisomers.
This is a common issue when the steric and electronic differences between the two carbonyl groups are minimal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving regioselectivity.
Solutions:
-
Change the Solvent: Switch from standard solvents like ethanol to a fluorinated alcohol.[4] Both 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been proven to significantly enhance regioselectivity.[5]
-
Adjust the pH: If your reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid or HCl). Conversely, if you are using acidic conditions, switching to neutral or slightly basic conditions may favor the other isomer.[4]
-
Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). This may favor the kinetically controlled product, which is often a single isomer.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic properties of your substrates favor the formation of the wrong isomer under standard conditions.[6]
Logical Pathway for Isomer Control
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Solutions:
-
Reverse the Polarity/Sterics: The most effective solution is often to change the synthetic strategy. Instead of forcing a disfavored reaction, consider a different route where the desired isomer is the natural product. A cycloaddition or tosylhydrazone-based synthesis might be ideal.[13][14]
-
Employ a Blocking/Directing Group: If modifying the core reaction is not feasible, consider if a temporary blocking group can be installed on the hydrazine or diketone to sterically hinder the undesired reaction pathway.
-
Use a Different Catalyst: For N-alkylation issues, switching from a base-mediated to a Lewis-acid-catalyzed reaction can completely switch the regioselectivity from N1 to N2 or vice-versa.[8]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Knorr Synthesis
This table summarizes data on the reaction of 1-(4-methoxyphenyl)-4,4-difluoro-1,3-butanedione with methylhydrazine, demonstrating the powerful effect of fluorinated solvents on isomer ratios.
| Entry | Solvent | Temperature (°C) | Time (h) | Regioisomer Ratio (A:B) | Total Yield (%) |
| 1 | Ethanol | Reflux | 2 | 1 : 1.5 | 85 |
| 2 | TFE | Reflux | 1 | 11 : 1 | 88 |
| 3 | HFIP | Room Temp | 1 | >20 : 1 | 91 |
Regioisomer A is the desired 3-CF₂CH₃ product; Regioisomer B is the 5-CF₂CH₃ product. Data adapted from studies on fluorinated pyrazole synthesis.[5]
Table 2: Regioselectivity in Mg-Catalyzed N-Alkylation of 3-Phenyl-1H-pyrazole
This table shows the regioselectivity for the N-alkylation of 3-phenyl-1H-pyrazole with 2-bromo-N,N-dimethylacetamide using a Lewis acid catalyst.
| Entry | Catalyst (mol%) | Base | Time (h) | N2:N1 Isomer Ratio | Yield (%) |
| 1 | None | i-Pr₂NEt | 24 | 55 : 45 | 75 |
| 2 | MgBr₂ (20) | i-Pr₂NEt | 2 | 95 : 5 | 90 |
| 3 | MgI₂ (20) | i-Pr₂NEt | 2 | 93 : 7 | 88 |
| 4 | Mg(OTf)₂ (20) | i-Pr₂NEt | 2 | 89 : 11 | 81 |
Data adapted from a study on Mg-catalyzed N2-selective alkylation.[8]
Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Synthesis Using HFIP Solvent
This protocol describes a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Mg-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles
This protocol provides a method for the highly regioselective N2-alkylation of 3-substituted pyrazoles.[8]
Materials:
-
3-Phenyl-1H-pyrazole (200 mg, 1.39 mmol)
-
MgBr₂ (51.0 mg, 0.277 mmol, 20 mol%)
-
2-bromo-N,N-dimethylacetamide (461 mg, 2.77 mmol, 2.0 eq)
-
N,N-Diisopropylethylamine (i-Pr₂NEt) (377 mg, 2.91 mmol, 2.1 eq)
-
Anhydrous Tetrahydrofuran (THF) (3.0 mL)
Procedure:
-
In a glovebox under a nitrogen atmosphere, charge a vial with 3-phenyl-1H-pyrazole (200 mg) and MgBr₂ (51.0 mg).
-
Add anhydrous THF (3.0 mL) and 2-bromo-N,N-dimethylacetamide (461 mg).
-
Add i-Pr₂NEt (377 mg) dropwise to the solution at 25 °C.
-
Stir the resulting mixture at 25 °C for 2 hours.
-
After the reaction is complete (monitored by LC-MS), quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N2-alkylated pyrazole.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR characterization of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the ¹H NMR Spectral Characteristics of Various Pyrazole-4-carbaldehyde Derivatives.
This guide provides a comparative analysis of the ¹H NMR spectral data of several substituted pyrazole-4-carbaldehyde derivatives. While the specific ¹H NMR data for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde was not available in the cited literature, this guide presents data for structurally related compounds to offer valuable insights into the chemical shifts and coupling constants expected for this class of molecules. The provided data, experimental protocols, and workflow are intended to aid researchers in the identification and characterization of novel pyrazole-based compounds.
Data Presentation: ¹H NMR Spectral Data of Pyrazole-4-carbaldehyde Derivatives
The following table summarizes the ¹H NMR data for a selection of substituted pyrazole-4-carbaldehyde derivatives. These compounds share the core pyrazole-4-carbaldehyde scaffold, with variations in the substituents at the N1, C3, and C5 positions. The data is presented to facilitate comparison of the chemical shifts (δ) in parts per million (ppm) for the aldehyde proton (-CHO) and the pyrazole ring proton (H5 or H3, depending on substitution).
| Compound Name | Aldehyde Proton (δ, ppm) | Pyrazole Proton (δ, ppm) | Other Key Signals (δ, ppm) | Solvent |
| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde | 10.11 (s, 1H) | 8.22 (s, 1H) | 7.79–7.83 (m, 4H, Ar-H), 7.27–7.54 (m, 3H, Ar-H) | CDCl₃ |
| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 10.08 (s, 1H) | 8.22 (s, 1H) | 7.79–7.83 (m, 4H, Ar-H), 7.45–7.48 (m, 2H, Ar-H) | CDCl₃ |
| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 10.09 (s, 1H) | 8.21 (s, 1H) | 7.83–7.91 (m, 3H, Ar-H), 7.31–7.62 (m, 3H, Ar-H) | CDCl₃ |
| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | 10.08 (s, 1H) | 8.22 (s, 1H) | 7.74–7.79 (m, 4H, Ar-H), 7.61–7.64 (m, 2H, Ar-H) | CDCl₃ |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 9.1-9.32 (s, 1H) | 8.10 (s, 1H) | 6.2–6.98 (m, 5H, Ar-H), 7.02–7.87 (m, 5H, Ar-H) | DMSO |
| 1-Benzoyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | 9.3 (s, 1H) | 8.2 (s, 1H) | 7.2–7.82 (m, 5H, Ar-H), 7.86–8.85 (m, 4H, Ar-H) | DMSO |
| 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | 9.17-9.24 (s, 1H) | 8.24 (s, 1H) | 5.98–6.59 (m, 5H, Ar-H), 6.98–7.94 (m, 4H, Ar-H) | DMSO |
Experimental Protocols
The following is a generalized experimental protocol for acquiring ¹H NMR spectra of pyrazole-4-carbaldehyde derivatives, based on standard laboratory practices.[1][2][3]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid pyrazole-4-carbaldehyde derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[1][3]
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Standard acquisition parameters are used, which may include:
-
A 30° or 90° pulse width.
-
A relaxation delay of 1-5 seconds.
-
An acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
-
-
The spectra are typically recorded at room temperature (25 °C).[1]
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
-
The signals are integrated to determine the relative number of protons.
-
Coupling constants (J-values) are measured in Hertz (Hz).
Mandatory Visualization
The following diagram illustrates a typical workflow for the comparative analysis of ¹H NMR data for different pyrazole-4-carbaldehyde derivatives.
Caption: Workflow for comparative ¹H NMR analysis.
References
A Comparative Guide to Analytical Methods for Purity Assessment of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of pyrazole derivatives is a critical parameter in drug development and chemical research, directly impacting the safety, efficacy, and regulatory compliance of the final products.[1] A variety of analytical techniques are employed to assess the purity of these compounds, each with distinct advantages and limitations. This guide provides an objective comparison of the most common methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Techniques—supported by experimental data and detailed protocols.
Chromatographic Methods: A Comparative Overview
Chromatographic techniques are the cornerstone for separating and quantifying impurities in pyrazole derivatives. The choice between HPLC and GC-MS is primarily dictated by the volatility and thermal stability of the analyte.
Table 1: Comparison of HPLC and GC-MS for Pyrazole Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Wide range of pyrazole derivatives, including non-volatile and thermally labile compounds.[2] | Suitable for volatile and thermally stable pyrazole derivatives and their isomers.[1] |
| Sensitivity | High (ng to pg level) depending on the detector. | Very high (pg to fg level), especially with selected ion monitoring (SIM). |
| Selectivity | High, can be tuned by adjusting mobile phase composition and stationary phase chemistry. | Excellent, provides structural information for impurity identification through mass fragmentation patterns.[3] |
| Common Impurities Detected | Unreacted starting materials, regioisomers, pyrazoline intermediates, and colored byproducts.[2] | Regioisomers, residual solvents, and other volatile synthesis byproducts.[1] |
| Limitations | May require derivatization for compounds lacking a UV chromophore. | Not suitable for non-volatile or thermally unstable compounds. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable technique for assessing the purity of pyrazole derivatives by separating the main component from process-related impurities and degradation products.[2]
Table 2: Example HPLC Method for 3-Methylpyrazole Purity Analysis [2]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
-
Materials and Reagents:
-
3-Methylpyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sample of 3-Methylpyrazole for analysis
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3-Methylpyrazole reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3-Methylpyrazole sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard solution.
-
-
Chromatographic Procedure:
-
Inject equal volumes (10 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage purity of the 3-Methylpyrazole sample.
-
Caption: Workflow for HPLC Purity Assessment of Pyrazole Derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds, offering excellent separation and definitive identification of isomers and impurities.[1] The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analytes.[3]
-
Sample Preparation:
-
Sample Dissolution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.
-
Internal Standard Spiking: Add a known volume of an internal standard solution to the sample solution.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature: 80 °C, hold for 2 minutes. Ramp to a final temperature suitable for the analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target molecules (e.g., m/z 40-450).
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with reference standards or spectral libraries.
-
Quantify the main component and impurities using the internal standard method.
-
Caption: Workflow for GC-MS Purity Assessment of Pyrazole Derivatives.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyrazole derivatives, providing complementary information to chromatographic methods.[4][5] They are primarily used for structural confirmation rather than quantitative purity assessment, although quantitative NMR (qNMR) is a powerful tool for determining absolute purity.[6]
Table 3: Overview of Spectroscopic Techniques for Pyrazole Analysis
| Technique | Information Provided | Typical Applications |
| ¹H and ¹³C NMR | Detailed information about the chemical environment of hydrogen and carbon atoms, confirming molecular structure and connectivity.[5] | Structural elucidation of the main component and any major impurities. Absolute purity determination (qNMR).[6] |
| FT-IR | Identification of functional groups present in the molecule.[4] | Confirmation of synthesis and detection of impurities with different functional groups. |
| UV-Vis | Information about the electronic transitions within the molecule, useful for quantification.[4] | Used as a detection method in HPLC. Can be used for simple purity checks if impurities have different absorption maxima. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation patterns, confirming molecular formula and structure.[5] | Used as a detector in GC and LC for definitive peak identification. |
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
-
Data Processing: Process the Free Induction Decay (FID) and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
-
-
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr or place the sample directly on an ATR crystal.
-
Data Acquisition: Record the spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of the pyrazole derivative.
-
Table 4: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃ [4]
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
Logical Framework for Method Selection
The selection of an appropriate analytical method depends on the specific requirements of the analysis, the nature of the pyrazole derivative, and the potential impurities.
Caption: Decision tree for selecting an analytical method.
Conclusion
A multi-faceted approach is often the most robust strategy for the comprehensive purity assessment of pyrazole derivatives.[6] Chromatographic methods like HPLC and GC-MS are essential for the separation and quantification of impurities, while spectroscopic techniques such as NMR and FT-IR are crucial for structural confirmation. The specific methodologies and instrumentation should be chosen based on the physicochemical properties of the pyrazole derivative and the information required, ensuring the quality and integrity of the compound for its intended application.
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Pyrazole Aldehydes
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated pyrazole aldehydes, a class of heterocyclic compounds with significant therapeutic potential. By examining experimental data, we aim to elucidate the impact of fluorination on the antifungal, anti-inflammatory, and nitric oxide synthase (NOS) inhibitory properties of these promising molecules.
The introduction of fluorine atoms into a drug candidate can dramatically alter its physicochemical properties, often leading to enhanced biological activity. These modifications can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide synthesizes findings from multiple studies to offer a clear comparison, supported by quantitative data and detailed experimental methodologies.
Comparative Biological Activity: Data Summary
The following tables summarize the biological activities of various fluorinated and non-fluorinated pyrazole derivatives, including aldehydes and closely related structures. While direct head-to-head comparisons of fluorinated and non-fluorinated pyrazole aldehydes within a single study are limited, the presented data strongly suggests a trend of increased potency with fluorination across different biological targets.
Table 1: Antifungal Activity of Fluorinated Pyrazole Aldehydes against Phytopathogenic Fungi
| Compound (Fluorinated Pyrazole Aldehyde) | Fungal Species | Inhibition (%) |
| 2-methoxyphenyl derivative | F. culmorum | 38.62 |
| 2,5-dimethoxyphenyl derivative | S. sclerotiorum | 42.23 |
| 2-chlorophenyl derivative | S. sclerotiorum | 43.07 |
| 2-chlorophenyl derivative | F. culmorum | 46.75 |
| 2-chlorophenyl derivative | M. phaseolina | 29.76 |
| 2-chlorophenyl derivative | F. oxysporum f. sp. lycopersici | 34.54 |
Data sourced from a study on the antifungal activities of fluorinated 4,5-dihydro-1H-pyrazole derivatives.[1]
Table 2: Comparative Anti-inflammatory Activity of a Fluorinated vs. Non-fluorinated Pyrazole Hydrazone
| Compound | Maximum Inhibition of Protein Denaturation (%) at 0.5 mg/mL |
| 5-methyl-1-phenyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (PMPH) | 88.23 |
| 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (4F-PMPH) | 95.12 |
This study on pyrazole-based hydrazone derivatives suggests that fluorine substitution enhances anti-inflammatory bioactivity.[2]
Table 3: Comparative Nitric Oxide Synthase (NOS) Inhibitory Activity of Pyrazole Derivatives
| Compound | NOS Isoform | IC50 (µM) |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) (Non-fluorinated) | iNOS, eNOS, nNOS | 0.2 |
| 4-methyl-PCA (Non-fluorinated) | iNOS | 2.4 |
| 3-methyl-PCA (Non-fluorinated) | iNOS | 5 |
| N(G)-methyl-L-arginine (NMA) (Standard Inhibitor) | iNOS | 6 |
| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole (Fluorinated) | NOS-I | ~63% inhibition |
| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole (Fluorinated) | NOS-II | ~83% inhibition |
| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (Fluorinated) | NOS-II | ~80% inhibition |
Data compiled from studies on pyrazole-1-carboxamidine and fluorinated indazoles as NOS inhibitors.[3][4] The data for fluorinated indazoles is presented as percentage inhibition at a given concentration, as IC50 values were not provided in the source.
Key Signaling Pathway in Inflammation
The anti-inflammatory activity of many pyrazole derivatives is attributed to their inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[5][6][7][8][9] The following diagram illustrates this pathway.
Caption: The COX and LOX inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Mycelium Growth Inhibition Assay for Antifungal Activity
This method is used to evaluate the ability of a compound to inhibit the growth of fungal mycelia.
1. Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
2. Compound Incorporation:
-
Dissolve the test compounds (fluorinated and non-fluorinated pyrazole aldehydes) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control.
-
Pour the PDA containing the test compound into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.
3. Inoculation:
-
From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm in diameter) of mycelial agar from the edge of an actively growing colony.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treatment and control).
4. Incubation:
-
Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.
5. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
For determining the EC50 value, a range of concentrations of the test compounds are used, and the inhibition data is plotted against the logarithm of the concentration.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
1. Animals:
-
Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Experimental Groups:
-
Divide the animals into several groups:
-
Control group: Receives the vehicle only.
-
Standard group: Receives a known anti-inflammatory drug (e.g., indomethacin).
-
Test groups: Receive different doses of the fluorinated and non-fluorinated pyrazole aldehydes.
-
3. Drug Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
4. Induction of Inflammation:
-
Inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
5. Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after the injection (e.g., 1, 2, 3, and 4 hours).
-
The degree of swelling is calculated as the difference between the paw volume at each time point and the baseline paw volume.
6. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.
Nitric Oxide Synthase (NOS) Inhibition Assay
This in vitro assay measures the activity of NOS by detecting the production of nitric oxide (NO), which is rapidly converted to nitrite and nitrate.
1. Reagents and Buffers:
-
NOS assay buffer (e.g., HEPES buffer containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin).
-
L-arginine (the substrate for NOS).
-
Purified NOS enzyme (e.g., iNOS, eNOS, or nNOS).
-
Griess reagent (for the colorimetric detection of nitrite).
-
Nitrate reductase (to convert nitrate to nitrite).
2. Assay Procedure:
-
Prepare a reaction mixture containing the NOS assay buffer, L-arginine, and the test compound (fluorinated or non-fluorinated pyrazole aldehyde) at various concentrations.
-
Initiate the reaction by adding the NOS enzyme to the mixture.
-
Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes).
-
Stop the reaction, for example, by adding a zinc sulfate solution to precipitate proteins.
3. Nitrite/Nitrate Detection:
-
Centrifuge the samples to pellet the precipitated proteins.
-
To an aliquot of the supernatant, add nitrate reductase and NADPH and incubate to convert any nitrate to nitrite.
-
Add the Griess reagent to the samples and incubate at room temperature to allow for color development.
4. Data Measurement and Analysis:
-
Measure the absorbance of the samples at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples from the standard curve.
-
Calculate the percentage of NOS inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The available data strongly supports the hypothesis that fluorination enhances the biological activity of pyrazole aldehydes and their derivatives. Across antifungal, anti-inflammatory, and NOS inhibitory assays, fluorinated compounds consistently demonstrate equal or superior potency compared to their non-fluorinated counterparts. This "fluorine advantage" can be attributed to the unique electronic properties of the fluorine atom, which can modulate the molecule's interaction with its biological target and improve its pharmacokinetic profile. While more direct comparative studies on pyrazole aldehydes are warranted, the findings presented in this guide provide a solid foundation for the continued exploration and development of fluorinated pyrazoles as promising therapeutic agents.
References
- 1. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay [frontiersin.org]
- 7. athmicbiotech.com [athmicbiotech.com]
- 8. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Derivatives as Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistant fungal strains necessitates the continuous development of novel fungicides with diverse mechanisms of action. Pyrazole derivatives have emerged as a promising class of compounds, with several commercial fungicides featuring this heterocyclic core. This guide provides a comparative analysis of the fungicidal efficacy of derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, leveraging available experimental data on these and structurally related compounds to offer insights for future research and development.
Performance Comparison of Pyrazole-Based Fungicides
While specific data on a broad range of derivatives of this compound is limited in publicly available literature, we can infer their potential efficacy by examining closely related pyrazole structures, particularly pyrazole-4-carboxamides. These compounds have been extensively studied and provide a strong benchmark for comparison.
The primary mechanism of action for many pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This disruption of fungal respiration leads to cell death.
Below is a summary of the in vitro fungicidal activity of various pyrazole derivatives against a range of economically important phytopathogenic fungi.
Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of Pyrazole Derivatives against Various Phytopathogenic Fungi
| Compound/Active Ingredient | Botrytis cinerea | Fusarium oxysporum | Rhizoctonia solani | Valsa mali | Thanatephorus cucumeris | Fusarium graminearum | Reference |
| Pyrazole Carboxamide Derivatives | |||||||
| Compound 26¹ | 2.432 | 6.986 | 2.182 | 1.787 | 1.638 | 6.043 | [1] |
| Commercial Fungicides (for comparison) | |||||||
| Boscalid | - | - | - | - | - | - | |
| Pyraclostrobin | - | >50 | - | - | - | - | [2] |
| Epoxiconazole | - | 0.047 | - | - | - | - | [3] |
| Difenoconazole | - | 0.078 | - | - | - | - | [3] |
| Carbendazim | - | 0.445 | 1.00 | - | - | - | [3][4] |
¹Compound 26 is a pyrazole derivative containing a p-trifluoromethylphenyl moiety.[1]
Note: A lower EC50 value indicates higher fungicidal activity. Dashes indicate data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of pyrazole derivatives and in vitro antifungal assays, based on published literature.
Synthesis of Pyrazole-4-carbaldehyde Schiff Base Derivatives
A common method for derivatizing pyrazole-4-carbaldehydes is through the formation of Schiff bases by condensation with primary amines.[2][5][6]
General Procedure:
-
Dissolve 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde in ethanol.
-
Add an equimolar amount of the desired primary amine (e.g., o-aminophenol) to the solution.[5]
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.[5]
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
The mycelial growth rate method is a standard technique to assess the in vitro efficacy of antifungal compounds against phytopathogenic fungi.[4][7]
Protocol:
-
Preparation of Fungal Cultures: Isolate and purify the desired fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA) medium.[7]
-
Preparation of Test Compounds: Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO or acetone) to prepare stock solutions.
-
Poisoned Plate Assay:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to approximately 50-60°C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 2.5, 5, 10, 50, 100 µg/mL).[8] A solvent control (PDA with solvent only) and a positive control (PDA with a commercial fungicide) should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each prepared PDA plate.[7]
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark for a specified period (e.g., 3-7 days), or until the mycelial growth in the control plate reaches the edge of the dish.[8]
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) by probit analysis of the inhibition data.
-
Visualizing Synthesis and Experimental Workflows
To further clarify the processes involved in the development and evaluation of these fungicidal compounds, the following diagrams illustrate a typical synthetic pathway and an experimental workflow.
Caption: Synthetic pathway for pyrazole Schiff base derivatives.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of anti-phytopathogenic fungal activity [protocols.io]
Antifungal spectrum of compounds derived from 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal spectrum of compounds derived from or structurally related to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. The information presented is based on published experimental data, offering insights into the potency and spectrum of activity of this class of pyrazole derivatives against various fungal pathogens.
Comparative Antifungal Activity
The antifungal efficacy of pyrazole derivatives, particularly carboxamides, has been demonstrated against a range of phytopathogenic fungi. The following tables summarize the in vitro antifungal activity, primarily presenting the half-maximal effective concentration (EC₅₀) and Minimum Inhibitory Concentration (MIC) values. These values are crucial indicators of a compound's potency.
Table 1: Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [1][2]
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Inhibition at 100 µg/mL (%) |
| 6a | Gibberella zeae | - | 73.2[1] |
| Fusarium oxysporum | - | 53.5[1] | |
| Cytospora mandshurica | - | 48.7[1] | |
| 6b | Gibberella zeae | 81.3[1] | >50 |
| Fusarium oxysporum | 97.8[1] | - | |
| Cytospora mandshurica | 176.5[1] | - | |
| 6c | Gibberella zeae | - | >50 |
| Commercial Fungicide (Boscalid) | Gibberella zeae | - | <50 |
| Commercial Fungicide (Carboxin) | Gibberella zeae | - | <50 |
Table 2: Antifungal Activity of 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives [3]
| Compound ID | Fungal Species | EC₅₀ (µg/mL) |
| 7a | Gibberella zeae | 1.8 |
| 7c | Fusarium oxysporum | 1.5 |
| Cytospora mandshurica | 3.6 | |
| 7f | Phytophthora infestans | 6.8 |
Table 3: Antifungal Activity of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives [4]
| Compound ID | Fungal Species | EC₅₀ (mg/L) |
| Y₁₃ | Gibberella zeae | 13.1 |
| Botryosphaeria dothidea | 14.4 | |
| Fusarium proliferatum | 13.3 | |
| Fusarium oxysporum | 21.4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the antifungal activity of the pyrazole derivatives.
Mycelial Growth Inhibition Assay
This assay is a fundamental method to determine the direct effect of a compound on fungal growth.
-
Fungal Strains: A variety of phytopathogenic fungi are used, including Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica, and Phytophthora infestans.[1][3]
-
Culture Medium: Potato Dextrose Agar (PDA) is commonly used for the cultivation of the fungal isolates.[5]
-
Procedure:
-
The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then mixed with the molten PDA medium to achieve the desired final concentrations.[5]
-
A mycelial disc (typically 5-6 mm in diameter) from a fresh fungal culture is placed at the center of the PDA plate.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specific period.[6]
-
The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control group (containing only the solvent).[7]
-
For determining the EC₅₀ value, a series of concentrations of the test compound are used, and the data is subjected to probit analysis.[1]
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method: The broth microdilution method is a standard procedure for determining MIC values.
-
Procedure:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized suspension of fungal spores or mycelial fragments is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay is employed to investigate the mechanism of action of the antifungal compounds, specifically their ability to inhibit the mitochondrial enzyme succinate dehydrogenase.
-
Enzyme Source: Mitochondria are isolated from the target fungal species.
-
Procedure:
-
The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate as the substrate.[8]
-
The test compounds are pre-incubated with the mitochondrial preparation.
-
The reaction is initiated by the addition of succinate, and the change in absorbance at a specific wavelength (e.g., 600 nm) is measured over time.[9]
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of a control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.
-
Mechanism of Action & Signaling Pathways
The primary mechanism of action for many antifungal pyrazole carboxamide derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial respiratory chain.[3][10] SDH plays a critical role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, which are essential for cellular energy production (ATP synthesis). By inhibiting SDH, these compounds disrupt the fungus's ability to generate energy, leading to growth inhibition and cell death.
Some studies also suggest that certain pyrazole derivatives may act by disrupting the integrity and permeability of the fungal cell membrane.[10] This can lead to the leakage of essential cellular components and ultimately cell lysis.
Visualizations
Experimental Workflow for Antifungal Screening
References
- 1. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives | MDPI [mdpi.com]
- 2. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. An Insight into All Tested Small Molecules against Fusarium oxysporum f. sp. Albedinis: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methods for producing pyrazole-4-carbaldehyde, a crucial building block in the development of various pharmaceutical compounds. The performance of three primary methods—the Vilsmeier-Haack reaction, the Duff reaction, and the oxidation of 4-methylpyrazole—are evaluated based on experimental data, offering insights into their respective advantages and limitations in terms of yield, reaction conditions, and procedural complexity.
At a Glance: Performance Comparison of Synthesis Methods
| Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Key Reagents | Scalability | Environmental Impact |
| Vilsmeier-Haack Reaction (Conventional) | 60-90% | 60-90°C | 2-7 hours | POCl₃, DMF, Hydrazone | Well-established for various scales | Use of toxic POCl₃ and chlorinated solvents |
| Vilsmeier-Haack Reaction (Microwave-assisted) | 80-92% | 60-100°C | 5-15 minutes | POCl₃, DMF, Hydrazone | Good for small to medium scale | Reduced reaction time and energy consumption |
| Vilsmeier-Haack Reaction (Ultrasound-assisted) | 75-88% | Room Temperature - 50°C | 10-60 minutes | POCl₃, DMF, Hydrazone | Potentially scalable | Energy efficient, milder conditions |
| Duff Reaction | 65-98% | Reflux | 12 hours | Hexamethylenetetramine, Trifluoroacetic Acid | Moderate, dependent on substrate | Use of corrosive acid |
| Oxidation of 4-methylpyrazole | Moderate (yields vary) | 50-110°C | Several hours | Selenium Dioxide, Dioxane | Limited by reagent toxicity and conditions | Use of toxic selenium compounds |
In-Depth Analysis of Synthesis Protocols
This section details the experimental protocols for each of the key synthesis methods, providing a reproducible methodology for laboratory application.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most widely employed method for the synthesis of pyrazole-4-carbaldehydes due to its reliability and generally good yields.[1][2][3] The reaction proceeds via the formylation of a hydrazone precursor using the Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3]
Experimental Protocol (Conventional Heating):
A general procedure involves the slow, dropwise addition of phosphorus oxychloride (3.0 mmol) to an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL).[3] After the initial addition, the reaction mixture is allowed to warm to room temperature and is then heated to 80°C for 4 hours.[3] The reaction is subsequently quenched by pouring it onto crushed ice and neutralized with a dilute sodium hydroxide solution. The crude product, which precipitates out, is then purified by flash column chromatography.[3]
Variations for Enhanced Efficiency:
To address the often lengthy reaction times and use of harsh conditions in the conventional method, microwave-assisted and ultrasound-assisted Vilsmeier-Haack reactions have been developed.
-
Microwave-Assisted Synthesis: This approach significantly reduces the reaction time to as little as 5-15 minutes, with reported yields often exceeding those of conventional heating methods.[4] For instance, a mixture of a hydrazone, DMF, and POCl₃ can be irradiated in a microwave reactor at a controlled temperature, leading to rapid and efficient conversion.[4]
-
Ultrasound-Assisted Synthesis: Sonication provides another energy-efficient alternative, promoting the reaction at milder temperatures and reducing reaction times to between 10 and 60 minutes.[4]
Workflow for the Vilsmeier-Haack Reaction:
Figure 1. Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.
Duff Reaction
The Duff reaction presents an alternative formylation method that utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically trifluoroacetic acid. This method has been shown to be effective for the formylation of 1-phenyl-1H-pyrazoles, offering good yields and high regioselectivity.
Experimental Protocol:
In a typical procedure, 4.00 mmol of a 1-phenyl-1H-pyrazole is combined with 6.00 mmol of hexamethylenetetramine and 5 mL of trifluoroacetic acid in a round-bottom flask. The mixture is then heated under reflux with stirring for 12 hours. Following the reaction, the solution is neutralized with a 10% sodium bicarbonate solution in an ice bath, leading to the precipitation of the product. The crude product is collected by vacuum filtration and may be further purified by column chromatography if necessary.
Logical Relationship in the Duff Reaction:
References
A Comparative Crystallographic and Biological Profile of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the X-ray crystallography, synthesis, and biological activities of derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This class of compounds is a significant scaffold in medicinal and agricultural chemistry, exhibiting a range of biological effects.
While the specific crystal structure of this compound remains elusive in the searched literature, this guide presents a detailed comparison with its structurally closest analogs for which crystallographic data is available. These analogs provide valuable insights into the molecular geometry and packing of this important pyrazole core.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters of several derivatives of 1-methyl-pyrazole-4-carbaldehyde. These compounds, while differing in their substitution at the 5-position and the nature of the carbaldehyde group (as an oxime or oxime ether), offer a basis for understanding the structural landscape of this chemical family.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime | C₁₂H₁₀F₃N₃O₂ | Monoclinic | P2₁/c | 7.5221(15) | 18.282(4) | 9.1002(18) | 90.58(3) | 1251.4(4) | 4 | [1] |
| 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime | C₁₉H₁₂Cl₂F₃N₃O₂S | Monoclinic | P2₁/n | 8.1405(16) | 18.680(4) | 13.737(3) | 96.10(3) | 2077.0(7) | 4 | [2] |
| 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime | C₁₈H₁₃Cl₂F₃N₄O₂ | Monoclinic | P2₁/c | 12.269(3) | 10.443(2) | 15.702(3) | 108.93(3) | 1902.9(7) | 4 | [3] |
| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | C₆H₇ClN₂O | Orthorhombic | Pnma | 13.167(9) | 6.463(5) | 8.190(6) | 90 | 696.9(8) | 4 | [4] |
Experimental Protocols
The synthesis of these pyrazole derivatives typically involves multi-step procedures. Below are detailed experimental protocols for the synthesis of key intermediates and final compounds, as reported in the literature.
Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Precursors
A practical synthesis for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed. This method provides access to key building blocks for more complex derivatives.
Synthesis of 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime[1]
To a stirred solution of hydroxylamine hydrochloride (7.5 mmol) and potassium hydroxide (10 mmol) in ethanol (30 ml), 1-methyl-3-(trifluoromethyl)-5-phenoxy-1H-pyrazole-4-carbaldehyde (5 mmol) was added at room temperature. The mixture was heated to reflux for 3 hours. After cooling, the reaction mixture was poured into water (150 ml) and extracted with ethyl acetate (3 x 40 ml). The combined organic layers were washed with saturated brine (3 x 20 ml) and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was recrystallized from ethyl acetate to yield colorless crystals.
Synthesis of 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime[2]
A solution of 1-methyl-3-trifluoromethyl-5-(3-chlorophenthio)-1H-pyrazole-4-carbaldehyde oxime (4 mmol) and pyridine (5 ml) in 40 ml of dichloromethane was stirred well. To this solution, 4-chlorobenzoyl chloride (5 mmol) was added dropwise at room temperature. The resulting solution was heated to reflux for 7 hours. After cooling to room temperature, the mixture was washed with saturated brine (3 x 30 ml) and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 12:1 v/v) followed by recrystallization from petroleum ether/ethyl acetate to afford colorless crystals.
Biological Activity and Drug Development Potential
Derivatives of trifluoromethyl-pyrazole carbaldehyde have garnered significant interest in drug discovery and agrochemical research due to their wide range of biological activities.
Anticancer and Antifungal Activities
Novel 5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their in vitro anticancer and antifungal activities. Some of these compounds exhibited good activity against cancer cell lines and various fungi. For instance, compounds T1, T4, T6, and T7 showed IC₅₀ values of 24.9, 21.9, 14.0, and 10.2 μM, respectively, against the A549 lung cancer cell line. Compound T15 displayed significant antifungal activity against Thanatephorus cucumeris and Botryosphaeria dothidea with IC₅₀ values of 22.0 and 27.7 μg/mL, respectively. Molecular docking studies suggest that the amide and trifluoromethyl groups are crucial for their fungicidal activity, likely through inhibition of succinate dehydrogenase (SDH).[5]
Cyclooxygenase (COX) Inhibition
Trifluoromethyl-pyrazole-carboxamides have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs) through their inhibition of cyclooxygenase (COX) enzymes. Compound 3b was found to be a potent inhibitor of the COX-1 enzyme with an IC₅₀ value of 0.46 µM and also showed notable COX-2 inhibitory activity (IC₅₀ = 3.82 µM). In contrast, compound 3g demonstrated high selectivity for COX-2 (selectivity ratio = 1.68) with potent inhibition (IC₅₀ = 2.65 µM), outperforming the reference drug ketoprofen in terms of selectivity.[6]
Acaricidal and Insecticidal Activities
The pyrazole scaffold is a well-established pharmacophore in agrochemicals. Fenpyroximate, a commercial acaricide, is a notable example.[1] Novel pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety have shown excellent acaricidal activity against Tetranychus cinnabarinus. Several compounds achieved 100% inhibition at a concentration of 10 μg/mL. Furthermore, some of these derivatives displayed potent insecticidal activities against Plutella xylostella and Aphis craccivora.[7]
Conclusion
The this compound scaffold is a versatile platform for the development of new therapeutic agents and agrochemicals. While the crystal structure of the parent aldehyde is not yet publicly available, the analysis of its close derivatives provides crucial structural information for rational drug design. The diverse biological activities, including anticancer, antifungal, anti-inflammatory, and insecticidal properties, underscore the significant potential of this class of compounds. Further synthesis and evaluation of new derivatives are warranted to explore their full therapeutic and agricultural applications.
References
- 1. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Pyrazole Compounds: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel pyrazole compounds is a critical step in the discovery pipeline. Among the suite of analytical techniques available, elemental analysis remains a foundational method for confirming the empirical formula of a newly synthesized molecule. This guide provides a comprehensive comparison of elemental analysis with other common spectroscopic techniques, supported by experimental data and detailed protocols, to aid in the robust validation of novel pyrazole structures.
The Role of Elemental Analysis in Structural Validation
Elemental analysis, specifically CHNS analysis, provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] This data is crucial for determining the empirical formula of a compound, which is the simplest whole-number ratio of atoms of each element present. For a novel pyrazole derivative, confirming the elemental composition is a fundamental first step in its characterization, providing a quantitative check on its proposed molecular formula. The structures of newly synthesized pyrazoles are often characterized by elemental analysis in conjunction with spectroscopic methods like IR, NMR, and mass spectrometry.[2][3]
Comparative Analysis of Structural Validation Techniques
While elemental analysis is essential for determining elemental composition, it does not provide information about the arrangement of atoms or the functional groups present in the molecule. Therefore, it is almost always used in combination with other spectroscopic techniques for complete structure elucidation.
| Analytical Technique | Information Provided | Advantages for Pyrazole Analysis | Limitations for Pyrazole Analysis |
| Elemental Analysis (CHN) | Percentage composition of C, H, N. | Confirms the empirical and molecular formula. Provides a fundamental check of purity. | Does not provide information on molecular structure, connectivity, or isomerism. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information about the chemical environment of hydrogen and carbon atoms, including connectivity and stereochemistry.[4] | Unambiguously determines the carbon-hydrogen framework and the substitution pattern on the pyrazole ring.[4] | Can be complex to interpret for highly substituted or complex pyrazole derivatives. May not be suitable for paramagnetic compounds. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the molecular weight and can provide structural information through fragmentation analysis.[5] | Fragmentation patterns can be complex and may not always lead to a definitive structure without supporting data. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. | Quickly identifies key functional groups such as C=N, N-H, and C=O in pyrazole derivatives. | Provides limited information about the overall molecular structure and connectivity. |
Experimental Data: Elemental Analysis of Novel Pyrazole Derivatives
The following table summarizes the calculated and found elemental analysis data for a selection of newly synthesized pyrazole derivatives from recent literature. The close agreement between the calculated and found values validates the proposed molecular formulas.
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
| 1. 4a | C₁₅H₁₃ClFN₃O | C: 59.32, H: 4.31, N: 13.83 | C: 59.13, H: 4.25, N: 13.71 | [5] |
| 2. 5d | C₂₃H₁₇Cl₂N₅O | C: 60.28, H: 3.74, N: 15.28 | C: 60.03, H: 3.65, N: 15.11 | [5] |
| 3. 6b | C₁₈H₁₇N₃O₂S | C: 61.17, H: 4.85, N: 11.89 | C: 61.02, H: 4.78, N: 11.95 | [6] |
| 4. 3a | C₁₇H₁₅N₃O₃S | C: 57.45, H: 4.25, N: 11.82 | C: 57.31, H: 4.19, N: 11.90 | [7] |
| 5. 3c | C₁₇H₁₄ClN₃O₃S | C: 52.37, H: 3.62, N: 10.78 | C: 52.25, H: 3.55, N: 10.85 | [7] |
Experimental Protocol: CHN Elemental Analysis of a Novel Pyrazole Compound
This protocol outlines the general procedure for the determination of carbon, hydrogen, and nitrogen content in a novel pyrazole derivative using an automated elemental analyzer.
1. Sample Preparation:
-
Ensure the novel pyrazole compound is of high purity. This is typically achieved through recrystallization or chromatography.
-
Dry the sample thoroughly to remove any residual solvents or moisture, as this can significantly affect the accuracy of the results. A common method is drying under high vacuum for several hours.
-
Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance.
-
Fold the capsule to enclose the sample and remove any air.
2. Instrument Setup and Calibration:
-
Set up the elemental analyzer according to the manufacturer's instructions. This typically involves checking the gas supplies (helium carrier gas and oxygen combustion gas), furnace temperatures, and detector stability.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Analyze the standard multiple times to ensure the instrument is providing accurate and reproducible results. The measured values for the standard should be within ±0.3% of the theoretical values.
3. Sample Analysis:
-
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1000 °C) in a pure oxygen environment.
-
The combustion process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.
-
The resulting gases are passed through a reduction furnace containing copper to convert nitrogen oxides to nitrogen gas and remove excess oxygen.
-
The mixture of CO₂, H₂O, and N₂ is then separated by a chromatographic column and detected by a thermal conductivity detector.
4. Data Analysis and Interpretation:
-
The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight.
-
Compare the experimentally determined percentages with the theoretical percentages calculated for the proposed molecular formula of the novel pyrazole compound.
-
A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the proposed molecular formula.[8]
Workflow for Structural Validation of Novel Pyrazole Compounds
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized pyrazole compound, integrating elemental analysis with other spectroscopic techniques.
Caption: A logical workflow for the structural validation of novel pyrazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsbr.org [jpsbr.org]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl Pyrazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemistry. Its remarkable versatility and tunable physicochemical properties have led to its incorporation into a diverse range of biologically active agents, from fungicides to anti-inflammatory drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this chemical class across different biological targets, supported by experimental data and detailed protocols.
SAR as Succinate Dehydrogenase Inhibitors (SDHIs)
Trifluoromethyl pyrazole carboxamides are prominent as inhibitors of succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain, a mechanism widely exploited in the development of fungicides. The core structure consists of a trifluoromethyl-substituted pyrazole ring linked via a carboxamide bridge to a substituted N-phenyl or N-pyridinyl group.
The SAR for this class reveals several key trends. Modifications at the N-position of the pyrazole ring and substitutions on the N-phenyl/pyridinyl moiety significantly impact antifungal potency.
Key Findings:
-
N-Phenyl/Pyridinyl Substitutions: The nature and position of substituents on the N-aryl ring are critical for activity. For instance, introducing a substituted 4-pyridinyl group at the amine side of the amide bond can enhance antifungal and antibacterial activities.[1]
-
Pyrazole Ring Substitutions: The trifluoromethyl group at the 5-position of the pyrazole ring is a crucial feature for improving the bioactivity of these compounds.[1]
-
Amide Bridge: The carboxamide linker is essential for correctly orienting the two aromatic portions of the molecule within the SDH binding pocket.
Comparative Antifungal Activity of SDHI Derivatives
The following table summarizes the in vitro activity (EC50) of representative trifluoromethyl pyrazole carboxamide derivatives against various phytopathogenic fungi.
| Compound ID | R (Substitution on N-phenyl/pyridinyl) | Target Fungi | EC50 (µg/mL) | Reference |
| 7a | 2-pyridinyl | Gibberella zeae | 1.8 | [2] |
| 7c | 2-pyridinyl with 4-Cl | Fusarium oxysporum | 1.5 | [2] |
| 7c | 2-pyridinyl with 4-Cl | Cytospora mandshurica | 3.6 | [2] |
| 7f | 2-pyridinyl with 4-F | Phytophthora infestans | 6.8 | [2] |
| T3 | 4-pyridinyl | Gibberella zeae | 14.7 | [1] |
| T3 | 4-pyridinyl | Cytospora mandshurica | 21.1 | [1] |
| T3 | 4-pyridinyl | Fusarium oxysporum | 32.7 | [1] |
| Hymexazol | (Reference) | Gibberella zeae | 30.2 | [1] |
| Carboxin | (Reference) | Gibberella zeae | 34.2 | [1] |
Mechanism of Action: SDH Inhibition Pathway
The diagram below illustrates the role of SDH in the mitochondrial electron transport chain and its inhibition by pyrazole carboxamides.
Caption: Inhibition of SDH by pyrazole carboxamides disrupts the electron transport chain.
SAR as Cyclooxygenase (COX) Inhibitors
This same chemical class has been investigated for anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. The SAR profile for COX inhibition shows distinct patterns compared to SDHIs, primarily focusing on achieving selectivity for the inducible COX-2 isoform over the constitutive COX-1 to minimize gastrointestinal side effects.
Key Findings:
-
Trifluoromethyl Group: The CF3 group enhances hydrophobic interactions within the COX binding pocket, contributing to greater ligand-receptor affinity.[1]
-
Pyrazole Moiety: The electron-rich pyrazole ring can engage in favorable π-π stacking interactions with aromatic residues in the active site.[1]
-
N-Aryl Substituents: The substitution pattern on the N-aryl ring of the carboxamide is a primary determinant of COX-2 selectivity. Different substituents can exploit the larger, more flexible active site of COX-2 compared to COX-1.
Comparative COX Inhibition Data
The following table presents the in vitro inhibitory concentrations (IC50) and COX-2 selectivity index for a series of trifluoromethyl pyrazole carboxamides.
| Compound ID | R (Substitution on N-phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3b | 4-Methyl | 0.46 | 3.82 | 0.12 | [3][4] |
| 3d | 4-Chloro | 5.61 | 4.92 | 1.14 | [3][4] |
| 3g | 4-Nitro | 4.45 | 2.65 | 1.68 | [3][4] |
| Ketoprofen | (Reference) | 0.034 | 0.164 | 0.21 | [3][4] |
General SAR Study Workflow
The development of these compounds follows a systematic workflow to establish a clear structure-activity relationship.
References
In-Vitro Antifungal Efficacy of Pyrazole Derivatives Against Phytopathogenic Fungi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antifungal activity of various pyrazole derivatives against a range of economically significant phytopathogenic fungi. The data presented is compiled from recent studies and is intended to assist researchers in identifying promising lead compounds for the development of novel fungicides.
Comparative Antifungal Activity
The following table summarizes the in-vitro antifungal activity (EC50 values in µg/mL or mg/L) of selected pyrazole derivatives against various phytopathogenic fungi. EC50 represents the concentration of a compound that inhibits 50% of the mycelial growth of the fungus. Lower EC50 values indicate higher antifungal activity. For context, the activity of commonly used commercial fungicides is also included.
| Pyrazole Derivative Class/Compound | Target Fungus | EC50 Value | Commercial Fungicide Control | EC50 Value of Control | Reference |
| Pyrazole Carboxamide (7af) | Rhizoctonia solani | Moderate Activity | Carbendazol | 1.00 µg/mL | [1] |
| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 µg/mL | Carbendazol | 1.00 µg/mL | [1] |
| Isoxazolol Pyrazole Carboxylate (7ai) | Alternaria porri | 2.24 µg/mL | Carbendazol | 0.99 µg/mL | |
| Isoxazolol Pyrazole Carboxylate (7ai) | Marssonina coronaria | 3.21 µg/mL | Carbendazol | 0.96 µg/mL | |
| Isoxazolol Pyrazole Carboxylate (7ai) | Cercospora petroselini | 10.29 µg/mL | Carbendazol | 0.96 µg/mL | [2] |
| Pyrazole-5-sulfonamide (C22) | Valsa mali | 0.45 mg/L | Tebuconazole | Not specified | [3] |
| Pyrazole-5-sulfonamide (C22) | Sclerotinia sclerotiorum | 0.49 mg/L | Tebuconazole | Not specified | [3] |
| Pyrazole-5-sulfonamide (C22) | Rhizoctonia solani | 3.06 mg/L | Tebuconazole | Not specified | [3] |
| Pyrazole-5-sulfonamide (C22) | Botrytis cinerea | 0.57 mg/L | Tebuconazole | Not specified | [3] |
| Pyrazole Analogue (1v) | Fusarium graminearum | 0.0530 µM | Pyraclostrobin | Comparable | [4][5] |
| Pyrazole Carboxylate (26) | Valsa mali | 1.787 µg/mL | Not specified | Not specified | [6] |
| Pyrazole Carboxylate (26) | Thanatephorus cucumeris | 1.638 µg/mL | Not specified | Not specified | [6] |
| Pyrazole Carboxylate (15) | Valsa mali | 0.32 mg/L | Not specified | Not specified | [7][8] |
| Pyrazole Carboxylate (24) | Botrytis cinerea | 0.40 mg/L | Not specified | Not specified | [7][8] |
| Pyrazole Carboxylate (24) | Sclerotinia sclerotiorum | 3.54 mg/L | Not specified | Not specified | [7][8] |
| Pyrazole Amide (76) | Alternaria solani | 3.1 mg/L | Boscalid | 1.7 mg/L | [9] |
| Pyrazole Amide (83) | Sclerotinia sclerotiorum | 0.2 mg/L | Fluxapyroxad | 100% inhibition at test conc. | [9] |
| Pyrazole Amide (88) | Sclerotinia sclerotiorum | 1.2 mg/L | Fluxapyroxad | 100% inhibition at test conc. | [9] |
Experimental Protocols
A standardized experimental workflow is crucial for the reliable assessment of antifungal activity. The most common method cited in the literature for in-vitro testing of pyrazole derivatives against phytopathogenic fungi is the mycelial growth inhibition assay .[1][2][4]
Mycelial Growth Inhibition Assay
This method directly measures the effect of a compound on the growth of fungal mycelia.
1. Preparation of Test Compounds:
-
Stock solutions of the synthesized pyrazole derivatives and control fungicides are typically prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of dilutions are then made to achieve the desired final concentrations for testing.
2. Culture Medium Preparation:
-
Potato Dextrose Agar (PDA) is the most commonly used culture medium.
-
The test compound dilutions are added to the molten PDA at a specific temperature (e.g., 45-50°C) to achieve the final test concentrations.
-
The PDA mixed with the test compound is then poured into Petri dishes and allowed to solidify. A control plate containing only the solvent (e.g., DMSO) in PDA is also prepared.
3. Fungal Inoculation:
-
A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target phytopathogenic fungus.
-
The mycelial disc is placed at the center of the PDA plate containing the test compound.
4. Incubation:
-
The inoculated Petri dishes are incubated at a specific temperature (e.g., 25-28°C) in the dark for a defined period, or until the mycelial growth in the control plate reaches a certain diameter.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where:
-
C is the average diameter of the mycelial colony on the control plate.
-
T is the average diameter of the mycelial colony on the treated plate.
-
-
The EC50 value is then determined by probit analysis of the inhibition percentages at different concentrations.
Visualizing the Workflow and Potential Mechanism
The following diagrams illustrate the general experimental workflow for in-vitro antifungal testing and a simplified representation of a common mode of action for pyrazole fungicides.
Caption: General workflow for in-vitro antifungal activity testing.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole derivatives.
Mode of Action Insights
Several commercialized pyrazole carboxamide fungicides, such as penthiopyrad, bixafen, and fluxapyroxad, are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][9] SDH, also known as Complex II, is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these pyrazole derivatives disrupt fungal respiration and energy production, ultimately leading to cell death.[9] Molecular docking studies have suggested that novel pyrazole derivatives may also bind to and inhibit SDH.[7][8] Preliminary investigations into the mechanism of some pyrazole-5-sulfonamide derivatives suggest they may induce oxidative damage and compromise the integrity of the fungal cell membrane.[3]
Conclusion
Pyrazole derivatives continue to be a promising class of compounds for the development of new and effective fungicides. The data presented in this guide highlights several derivatives with potent in-vitro activity against a broad spectrum of phytopathogenic fungi. The standardized mycelial growth inhibition assay provides a robust and reproducible method for preliminary screening and comparison of these compounds. Further research into the structure-activity relationships and mechanisms of action will be crucial for the optimization of these lead compounds into next-generation crop protection agents.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pyrazole Intermediates in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous nonsteroidal anti-inflammatory drugs (NSAIDs), most notably the class of selective COX-2 inhibitors. The efficiency, purity, and scalability of the synthesis of key pyrazole intermediates are critical factors in the drug development pipeline. This guide provides an objective comparison of synthetic strategies for producing these vital intermediates, focusing on the precursors to Celecoxib, a leading COX-2 inhibitor.
Core Intermediates in Celecoxib Synthesis
The landmark synthesis of Celecoxib, a 1,5-diarylpyrazole, relies on two primary intermediates:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (TFBD): A β-dicarbonyl compound that forms the backbone of the pyrazole ring.
-
4-Hydrazinobenzenesulfonamide hydrochloride: The hydrazine-containing reactant that undergoes cyclization with the dione to form the pyrazole core.[1]
The most prevalent and industrially significant method for synthesizing the final pyrazole structure is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This guide will compare different process methodologies for this key reaction sequence.
Comparison of Synthetic Methodologies: Batch vs. Continuous Flow
A critical aspect of drug development is the transition from laboratory-scale batch production to more efficient, industrial-scale manufacturing. A comparative study on the synthesis of Celecoxib highlights the advantages of continuous flow chemistry over traditional batch processing for the Claisen condensation (forming TFBD) and the subsequent cyclo-condensation (Knorr synthesis).
| Parameter | Conventional Batch Process | Continuous Flow Process |
| Stage 1: Claisen Condensation Yield | Quantitative | Quantitative |
| Stage 2: Cyclo-condensation Yield | 90% | 90-96% |
| Total Reaction Time | ~20 hours | ~1 hour |
| Key Advantages | Well-established, suitable for small scale | Greatly shortened reaction times, reduced chemical exposure, improved safety and control |
| Key Disadvantages | Long reaction times, potential for scalability issues | Requires specialized equipment |
Data compiled from studies on improved Celecoxib synthesis.
Signaling Pathway: COX-2 Inhibition in Inflammation
Pyrazole-based NSAIDs like Celecoxib exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[4] By blocking COX-2, these drugs reduce the production of inflammatory prostaglandins while sparing the COX-1 isoform, which is involved in maintaining gastric lining and platelet function.[5]
Experimental Protocols
Detailed and reproducible experimental methods are paramount for scientific advancement. Below are representative protocols for the synthesis of Celecoxib intermediates and the subsequent biological evaluation.
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione
This protocol describes a Claisen condensation reaction.
Reagents & Setup:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate (ETFA)
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Reaction vessel with stirrer and temperature control
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol within the reaction vessel.
-
Add 4'-methylacetophenone to the solution.
-
Slowly add ethyl trifluoroacetate to the mixture while maintaining the temperature at 25°C.
-
Allow the reaction to proceed for approximately 3-5 hours with continuous stirring.
-
After the reaction is complete, concentrate the mixture in vacuo to remove the ethanol.
-
Triturate the resulting solid with hexane and collect the product via vacuum filtration.
-
The resulting intermediate is typically of sufficient purity to proceed to the next step without further purification. A quantitative yield is expected under optimized conditions.
Protocol 2: Synthesis of Celecoxib via Cyclo-condensation (Knorr Pyrazole Synthesis)
Reagents & Setup:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione (from Protocol 1)
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Absolute Ethanol
-
Reaction vessel with reflux condenser and stirrer
Procedure:
-
Dissolve the dione intermediate from Protocol 1 and 4-sulfamoylphenylhydrazine hydrochloride in absolute ethanol in the reaction vessel.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 17-20 hours with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it in vacuo.
-
Suspend the resulting crude product in a solvent such as ethyl acetate and purify by filtration and subsequent recrystallization to yield pure Celecoxib.
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Test compound (e.g., synthesized pyrazole derivative) dissolved in DMSO
-
96-well opaque plate and fluorescence plate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-2 enzyme in the assay buffer. Keep on ice.
-
Reaction Mix Preparation: In each well of the 96-well plate, add Assay Buffer, Heme, and the fluorometric probe.
-
Inhibitor Addition: Add serial dilutions of the test compound to designated wells. For control wells, add only the solvent (DMSO).
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background controls.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) over a period of 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the control and plot against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
General Experimental Workflow
The development of a novel anti-inflammatory agent from a pyrazole intermediate follows a structured workflow, from chemical synthesis to biological validation. This process ensures a systematic evaluation of the compound's potential as a therapeutic agent.
Conclusion
The synthesis of pyrazole intermediates is a critical step in the development of potent anti-inflammatory drugs. The classic Knorr synthesis remains a robust and primary method for creating the 1,5-diarylpyrazole core of COX-2 inhibitors like Celecoxib. Modern process advancements, such as continuous flow chemistry, offer significant improvements in reaction time and safety over traditional batch methods, yielding high-purity intermediates efficiently. The provided protocols offer a standardized basis for the synthesis and comparative evaluation of novel pyrazole derivatives, enabling researchers to identify promising lead compounds for the next generation of anti-inflammatory therapeutics.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Quantitative Analysis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of suitable analytical methodologies for this purpose, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by established analytical principles for pyrazoles, aldehydes, and trifluoromethylated compounds.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1] GC-MS is well-suited for the analysis of volatile and thermally stable compounds, while HPLC is ideal for non-volatile or thermally labile substances.[1] Given that pyrazole derivatives are often amenable to GC analysis, this is a primary technique to consider.[2][3]
The following table summarizes the key performance characteristics of hypothetical, yet realistic, GC-MS and HPLC methods tailored for this analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection and quantification.[1] | Separation of compounds in the liquid phase based on differential partitioning, followed by UV or mass-based detection.[1] |
| Sample Preparation | Simple dilution in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate). | Dilution in mobile phase. Derivatization (e.g., with DNPH) may be used for enhanced UV sensitivity.[4][5] |
| Instrumentation | Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | HPLC system with a UV/Vis or Mass Spectrometer (MS) detector. |
| Typical Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1] | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6] |
| Limit of Quantitation (LOQ) | ~0.1 - 1 µg/mL | ~0.05 - 0.5 µg/mL (lower with derivatization or MS) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes |
| Advantages | High resolution for complex mixtures, definitive identification via mass spectra, suitable for volatile pyrazoles.[2] | High precision and accuracy, suitable for a wide range of polarities, MS compatibility for high sensitivity.[6][7] |
| Disadvantages | Requires analyte to be thermally stable and volatile, potential for thermal degradation of sensitive compounds. | Higher solvent consumption, potential for peak tailing with basic compounds, derivatization adds complexity. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar compounds and serve as a robust starting point for method development.[2][6]
Protocol 1: Quantitative Analysis by GC-MS
This method is based on the common use of GC for analyzing pyrazole isomers and other trifluoromethylated intermediates.[2][8] Patent literature confirms the use of GC for monitoring the conversion of similar pyrazole carbaldehydes.[9]
1. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Internal Standard (IS), e.g., 1,3,5-Trichlorobenzene
-
Class A volumetric flasks and pipettes
-
Autosampler vials with inserts
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution (IS): Prepare a 1 mg/mL solution of 1,3,5-Trichlorobenzene in DCM.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the reference standard stock solution into volumetric flasks containing a fixed amount of IS solution and diluting with DCM. A typical concentration range would be 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to the mark with DCM. Perform a further dilution as necessary to bring the analyte concentration within the calibration range. Spike with the internal standard.
3. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS System: Agilent 5977B MSD or equivalent
-
Ion Source: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quad Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the target analyte and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the amount of this compound in the reaction mixture samples using the generated calibration curve.
Protocol 2: Quantitative Analysis by HPLC-UV
This method provides an alternative for quantifying the target analyte, leveraging the high precision of liquid chromatography.[6][10]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q)
-
Formic acid, analytical grade (for MS compatibility)
-
Class A volumetric flasks and pipettes
-
Autosampler vials
2. Standard and Sample Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Calibration Standards: Prepare a stock solution of the reference standard in the diluent. Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 150 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in the diluent. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
3. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 230 nm (or wavelength of maximum absorbance)
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 30% B (re-equilibration)
-
4. Data Analysis:
-
Generate an external standard calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound in the prepared samples from the calibration curve.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for GC-MS quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]
- 10. ijcpa.in [ijcpa.in]
Safety Operating Guide
Navigating the Safe Disposal of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a compound that, due to its trifluoromethyl and pyrazole moieties, requires careful management as hazardous chemical waste.
Hazard Assessment and Safety Precautions
Based on the safety data for structurally similar compounds, this chemical should be considered hazardous.[2][3] It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Therefore, adherence to stringent safety protocols is mandatory.
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5][6]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]
Quantitative Safety Data Summary
The following table summarizes key safety information extrapolated from similar chemical compounds.
| Parameter | Information | Source |
| Physical State | Solid Crystalline | [2] |
| Appearance | White - Cream | [2] |
| Flash Point | > 230 °C / > 446 °F | [2] |
| Stability | Air sensitive | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Hazard Statements | Causes skin irritation, Causes serious eye damage, May cause an allergic skin reaction, May cause respiratory irritation. | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general, conservative protocol:
1. Waste Identification and Segregation:
- Treat all waste containing this compound as hazardous halogenated organic waste .[1]
- Do not mix this waste with non-hazardous or non-halogenated waste streams.[1]
2. Containerization:
- Use a designated, properly labeled, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid.
- The label should clearly state "Hazardous Waste" and list all constituents with their approximate concentrations.[1] Include the name of the principal investigator and the laboratory location.[1]
3. Decontamination of Empty Containers:
- Empty containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
- The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.
4. Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory.
- Keep the container closed when not in use.
5. Final Disposal:
- Dispose of the contents and the container through an approved waste disposal plant.[2][6]
- Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[1]
- One recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
Caption: Workflow for the proper disposal of the target compound.
Caption: Decision logic for chemical waste segregation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
